molecular formula C8H18N2O B2611279 (1,4-Dimethyl-1,4-diazepan-6-yl)methanol CAS No. 2060050-50-0

(1,4-Dimethyl-1,4-diazepan-6-yl)methanol

Cat. No.: B2611279
CAS No.: 2060050-50-0
M. Wt: 158.245
InChI Key: IPQIMJXMQWJMFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1,4-Dimethyl-1,4-diazepan-6-yl)methanol ( 2060050-50-0) is a high-purity chemical compound with the molecular formula C8H18N2O and a molecular weight of 158.24 g/mol. This diazepane-based structure is of significant interest in medicinal chemistry and neuropharmacology research, particularly in the study of benzodiazepine derivatives . Benzodiazepines are a prominent class of compounds that function as positive allosteric modulators of the GABA-A receptor complex in the central nervous system . By binding to a site between the α and γ subunits of this ligand-gated ion channel, they enhance the inhibitory effects of the GABA neurotransmitter, leading to an increased frequency of chloride ion influx and hyperpolarization of the neuronal membrane . This mechanism underlies a range of potential neuropharmacological effects, making related compounds valuable tools for investigating new treatments for disorders such as anxiety, insomnia, and seizures, as well as for pain management . Furthermore, the structural motif of this compound, featuring a methanol functional group on the diazepane ring, provides a versatile synthetic intermediate for further chemical derivatization and structure-activity relationship (SAR) studies in drug discovery . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1,4-dimethyl-1,4-diazepan-6-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O/c1-9-3-4-10(2)6-8(5-9)7-11/h8,11H,3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPQIMJXMQWJMFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC(C1)CO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2060050-50-0
Record name (1,4-dimethyl-1,4-diazepan-6-yl)methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

The Homopiperazine Advantage: A Technical Guide to 1,4-Diazepane Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1,4-diazepane (homopiperazine) scaffold represents a critical expansion of the medicinal chemist’s toolbox, offering a distinct conformational profile compared to its six-membered homolog, piperazine. While piperazine is ubiquitous, the seven-membered 1,4-diazepane ring introduces increased flexibility and a unique bond vector orientation that allows for "U-shaped" or "horseshoe" bioactive conformations. This guide analyzes the structural utility of 1,4-diazepanes, details robust synthetic protocols for their desymmetrization, and examines their application in blockbuster therapeutics like Suvorexant and Fasudil.

Structural & Conformational Analysis

The "Seven-Membered" Effect

The transition from a 6-membered piperazine to a 7-membered 1,4-diazepane alters both the physicochemical properties and the spatial arrangement of substituents.[1]

FeaturePiperazine (6-membered)1,4-Diazepane (7-membered)Medicinal Chemistry Implication
Conformational Entropy Low (Rigid Chair)High (Twist-Chair/Twist-Boat)Diazepane can adapt to sterically demanding binding pockets (induced fit).[1]
Basicity (pKa) ~9.8 (N1), ~5.6 (N4)~10.0 (N1), ~6.5 (N4)Slightly higher basicity due to reduced ring strain and lone pair repulsion.
Vector Angle ~180° (Linear)Variable (<120° to >150°)Ideal for "wrapping" around receptor residues (e.g., Orexin receptors).
Lipophilicity (cLogP) LowerHigher (+1 CH₂ unit)Improved BBB penetration potential, though metabolic liability increases.
Pharmacophore Mapping

The 1,4-diazepane ring often acts as a semi-rigid linker that positions two pharmacophores at a specific distance while retaining enough flexibility to minimize entropic penalties upon binding.[1]

Diazepane_Pharmacophore Core 1,4-Diazepane Core (Scaffold) N1 N1 Position (Basic Center) Core->N1 Functionalization N4 N4 Position (H-Bond Acceptor/Donor) Core->N4 Functionalization C7 C7 Substituent (Chirality/Metabolic Block) Core->C7 Stereocontrol Target2 Kinase Hinge (e.g., ROCK) N1->Target2 Sulfonamide Link (Fasudil) Target1 GPCR Binding (e.g., Orexin) N4->Target1 Amide Link (Suvorexant) C7->Target1 Methyl Group (Metabolic Stability)

Figure 1: Pharmacophore mapping of the 1,4-diazepane scaffold showing key vectors for functionalization in major drug classes.[1]

Synthetic Strategies: Desymmetrization & Construction

The primary challenge in 1,4-diazepane chemistry is differentiating the two equivalent nitrogen atoms (desymmetrization) or constructing the ring with pre-installed chirality.

Pathway A: Selective Desymmetrization (Mono-protection)

Direct alkylation of homopiperazine often leads to bis-alkylation.[1] A controlled mono-protection strategy is required.[1]

Mechanism:

  • Statistical Approach: Using a large excess of diamine (5–10 eq) to electrophile.[1]

  • Electronic Bias: Using reagents that reduce the nucleophilicity of the remaining nitrogen after the first attack.

Pathway B: Asymmetric Ring Construction (The Suvorexant Route)

For advanced applications, such as the synthesis of Suvorexant, the chirality is installed during ring formation to avoid difficult resolutions later.

Synthesis_Workflow cluster_0 Route A: Desymmetrization (Commercial SM) cluster_1 Route B: Asymmetric Construction (De Novo) SM1 Homopiperazine (Symmetrical) Step1 Boc2O (0.9 eq) DCM, 0°C -> RT SM1->Step1 Inter1 N-Boc-1,4-diazepane (Mono-protected) Step1->Inter1 Step2 R-X / Reductive Amination (Functionalize N4) Inter1->Step2 Prod1 Unsymmetrical Derivative Step2->Prod1 SM2 Diamine Precursor (Chiral) Step3 Ru-Catalyzed Reductive Amination SM2->Step3 Inter2 Chiral 1,4-diazepane (e.g., 7-Methyl) Step3->Inter2

Figure 2: Primary synthetic workflows for accessing 1,4-diazepane scaffolds. Route B is preferred for enantiopure C-substituted derivatives.[1]

Medicinal Chemistry Applications (Case Studies)

Suvorexant (Belsomra): The Importance of C7-Methylation

Suvorexant is a Dual Orexin Receptor Antagonist (DORA) for insomnia.[1][2][3]

  • Role of 1,4-Diazepane: The ring serves as the central core, positioning a benzoxazole and a triazolyl-benzoyl group.

  • Critical Insight: The 7-methyl group (R-configuration) is not just for binding affinity; it stabilizes the conformation and, crucially, blocks a metabolic "soft spot" on the diazepane ring, significantly improving oral bioavailability and half-life.

  • Binding Mode: The diazepane adopts a "U-shape," allowing the two aromatic wings to engage in face-to-face π-stacking interactions within the receptor [1].[1]

Fasudil: Kinase Inhibition via Sulfonamides

Fasudil is a Rho-associated kinase (ROCK) inhibitor used for cerebral vasospasm.[1]

  • Role of 1,4-Diazepane: It acts as a solvating tail.[1] The secondary amine (N4) remains basic (protonated at physiological pH), interacting with acidic residues in the solvent-exposed region of the kinase ATP pocket.

  • Structure: 5-(1,4-diazepan-1-ylsulfonyl)isoquinoline.[1][4]

  • Selectivity: The larger 7-membered ring provides a distinct selectivity profile against other kinases (like PKA/PKC) compared to smaller piperazine analogs [2].[1]

Emerging: Sigma-1 (σ1) Receptor Ligands

Recent literature highlights 1,4-diazepanes as potent σ1 receptor ligands for neuroprotection.[1][5]

  • Mechanism: N-benzyl-1,4-diazepanes act as flexible linkers.[1] The distance spanned by the diazepane ring is optimal for bridging the primary and secondary hydrophobic binding regions of the σ1 receptor chaperone [3].

Detailed Experimental Protocols

Protocol A: Regioselective Mono-Boc Protection of Homopiperazine

A self-validating protocol for desymmetrization.[1]

Rationale: Using a dilute solution and slow addition prevents the statistical formation of the di-Boc byproduct.

Materials:

  • Homopiperazine (1,4-diazepane): 10.0 mmol (1.00 g)[1]

  • Di-tert-butyl dicarbonate (Boc₂O): 10.0 mmol (2.18 g)[1]

  • Dichloromethane (DCM): 100 mL (High dilution is key)[1]

  • Triethylamine (TEA): 12.0 mmol[1]

Procedure:

  • Dissolution: Dissolve homopiperazine (1.00 g) and TEA (1.6 mL) in DCM (60 mL) in a round-bottom flask. Cool to 0°C in an ice bath.

  • Controlled Addition: Dissolve Boc₂O (2.18 g) in DCM (40 mL). Add this solution dropwise to the amine solution over 2 hours using an addition funnel or syringe pump.

    • Checkpoint: Rapid addition favors bis-protection.[1] Slow addition ensures the mono-protected species (which is sterically bulkier) does not immediately react again.[1]

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Workup (Purification by Extraction):

    • Wash the organic layer with water (3 x 30 mL).

    • Critical Step: The bis-Boc product is highly lipophilic; the mono-Boc is moderately polar; unreacted amine is water-soluble.[1]

    • Dry organic layer over Na₂SO₄ and concentrate.[1]

  • Validation:

    • TLC: (10% MeOH in DCM).[1] Mono-Boc Rf ~ 0.3 (stains with ninhydrin).[1] Bis-Boc Rf ~ 0.8.[1]

    • Yield: Expect 65–75% as a colorless oil.[1]

Protocol B: Reductive Amination (N-Alkylation)

Standard method for functionalizing the secondary nitrogen.[1]

Procedure:

  • Dissolve N-Boc-1,4-diazepane (1.0 eq) and the target aldehyde (1.1 eq) in 1,2-dichloroethane (DCE).

  • Add Sodium Triacetoxyborohydride (STAB) (1.5 eq) in one portion.

  • Stir at RT for 4–16 hours.

  • Quench with saturated NaHCO₃. Extract with DCM.[1]

  • Note: If the aldehyde is sterically hindered, add catalytic acetic acid (1–2 drops) to facilitate iminium ion formation.

Future Outlook: 1,4-Diazepanes in Neurodegeneration

Recent studies (2025) have identified N-alkylated 1,4-diazepane derivatives as inhibitors of Amyloid Beta (Aβ) aggregation .[1] The scaffold's ability to disrupt β-sheet formation via hydrogen bonding (N4-H donor) while positioning hydrophobic groups to block Aβ self-assembly makes it a promising lead for Alzheimer's therapeutics [4].[1]

References

  • Discovery and Chemical Development of Suvorexant. ACS Publications.[1] Available at: [Link][1]

  • Fasudil | C14H17N3O2S | CID 3547. PubChem.[1][4] Available at: [Link][1]

  • Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. ACS Medicinal Chemistry Letters. Available at: [Link][1][6]

  • Novel 1,4-Diazepane Derivatives as Amyloid Beta (Aβ) Aggregation Inhibitors. UWSpace (University of Waterloo).[1] Available at: [Link][1]

Sources

Suppliers and pricing for (1,4-Dimethyl-1,4-diazepan-6-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to (1,4-Dimethyl-1,4-diazepan-6-yl)methanol for Advanced Research & Development

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of (1,4-Dimethyl-1,4-diazepan-6-yl)methanol, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. We will delve into its procurement, a proposed synthetic pathway, rigorous quality control protocols, and potential applications, grounding our discussion in established chemical principles and field-proven methodologies.

Compound Overview and Strategic Importance

(1,4-Dimethyl-1,4-diazepan-6-yl)methanol, identified by CAS Number 2060050-50-0 , belongs to the 1,4-diazepane family. This seven-membered heterocyclic scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, most notably the benzodiazepine class of drugs like Diazepam.[1][2][3] The strategic value of this specific methanol-substituted diazepane lies in its potential as a versatile building block. The primary alcohol group offers a reactive handle for further chemical modification, enabling the synthesis of diverse compound libraries for screening and lead optimization.

Key Structural Features:

  • 1,4-Diazepane Core: A saturated seven-membered ring containing two nitrogen atoms at positions 1 and 4.

  • N,N'-Dimethylation: Both nitrogen atoms are methylated, which influences the compound's basicity, solubility, and pharmacokinetic properties.

  • Methanol Group: A hydroxymethyl (-CH₂OH) substituent at the 6-position, providing a key site for synthetic elaboration.

Procurement and Commercial Availability

Acquiring high-quality starting materials is the foundation of any successful research campaign. (1,4-Dimethyl-1,4-diazepan-6-yl)methanol is available from specialized chemical suppliers. When sourcing this compound, researchers must prioritize suppliers who provide comprehensive analytical data to validate the material's identity and purity.

Table 1: Supplier Information for (1,4-Dimethyl-1,4-diazepan-6-yl)methanol

SupplierCAS NumberNotes
BLDpharm2060050-50-0Provides access to analytical data including NMR, HPLC, and LC-MS for verification.[4]

Note: Pricing is subject to quotation and typically depends on quantity, purity, and supplier. Researchers are advised to request quotes directly from vendors.

Handling and Storage: As with many amine-containing organic compounds, (1,4-Dimethyl-1,4-diazepan-6-yl)methanol should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is mandatory. Store the compound in a tightly sealed container in a cool, dry place, away from oxidizing agents.

Proposed Synthetic Pathway

While specific literature on the synthesis of (1,4-Dimethyl-1,4-diazepan-6-yl)methanol is not widely published, a plausible and robust synthetic route can be designed based on established organic chemistry principles for heterocyclic compounds. The following multi-step workflow is proposed, starting from a protected 1,4-diazepane precursor. This approach ensures control over regioselectivity and functional group manipulations.

Workflow Diagram: Proposed Synthesis

G cluster_0 Step 1: N,N'-Dimethylation cluster_1 Step 2: Work-up & Extraction cluster_2 Step 3: Purification A Start: (1,4-Diazepan-6-yl)methanol (or protected equivalent) B Reagents: - Formaldehyde (HCHO) - Sodium triacetoxyborohydride (NaBH(OAc)₃) or Formic Acid A->B Introduce C Process: Reductive Amination B->C Mechanism D Quench Reaction (e.g., with aq. NH₄Cl) C->D Proceed to E Liquid-Liquid Extraction (e.g., DCM or EtOAc vs. Water) D->E F Drying Organic Layer (e.g., Na₂SO₄ or MgSO₄) E->F G Crude Product (Concentrated under reduced pressure) F->G Yields H Silica Gel Column Chromatography G->H I Eluent System: DCM/Methanol Gradient H->I J Pure (1,4-Dimethyl-1,4-diazepan-6-yl)methanol I->J

Caption: Proposed workflow for the synthesis of (1,4-Dimethyl-1,4-diazepan-6-yl)methanol.

Detailed Synthesis Protocol (Proposed)

Rationale: This protocol employs reductive amination, a highly efficient and mild method for methylating secondary amines. Using a protected precursor for the alcohol may be necessary if the starting material is not commercially available. For this protocol, we assume the availability of (1,4-diazepan-6-yl)methanol.[5][6]

Step 1: N,N'-Dimethylation of (1,4-diazepan-6-yl)methanol

  • Dissolution: In a round-bottom flask, dissolve one equivalent of (1,4-diazepan-6-yl)methanol in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Reagent Addition: Add 2.5 equivalents of aqueous formaldehyde (37 wt. % in H₂O). The slight excess ensures the reaction goes to completion.

  • Reductant Addition: Slowly add 2.5 equivalents of sodium triacetoxyborohydride (NaBH(OAc)₃) portion-wise over 30 minutes. The slow addition is crucial to control the reaction rate and prevent excessive foaming. NaBH(OAc)₃ is chosen as it is a mild and selective reducing agent for iminium ions formed in situ.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) using a mobile phase of 10% methanol in DCM with a suitable stain (e.g., potassium permanganate). The reaction is typically complete within 4-12 hours.

Step 2: Aqueous Work-up and Extraction

  • Quenching: Once the starting material is consumed, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases. This neutralizes the acidic byproducts.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with DCM. The use of a chlorinated solvent is effective for extracting many nitrogen-containing compounds.[7]

  • Washing: Combine the organic layers and wash with brine (saturated NaCl solution) to remove residual water and water-soluble impurities.

  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.[1][7]

Step 3: Purification by Column Chromatography

  • Column Preparation: Prepare a silica gel column packed in a non-polar solvent (e.g., pure DCM).

  • Loading: Adsorb the crude oil onto a small amount of silica gel and load it onto the column.

  • Elution: Elute the column with a gradient of methanol in DCM (e.g., starting from 1% and gradually increasing to 10% methanol). The polarity gradient is essential for separating the more polar product from less polar impurities.[7]

  • Fraction Collection: Collect fractions and analyze by TLC. Combine the pure fractions and remove the solvent under reduced pressure to afford the final product, (1,4-Dimethyl-1,4-diazepan-6-yl)methanol.

Quality Control and Characterization

Rigorous analytical validation is non-negotiable in drug development. The identity, purity, and stability of (1,4-Dimethyl-1,4-diazepan-6-yl)methanol must be unequivocally confirmed.

Analytical Workflow Diagram

G cluster_result Final Validation A Purified Sample B Structural Confirmation: ¹H NMR, ¹³C NMR A->B C Purity Assessment: RP-HPLC (UV Detection) A->C D Identity Confirmation: LC-MS (Mass-to-Charge Ratio) A->D E Validated Compound (Structure, Purity, Identity Confirmed) B->E C->E D->E

Caption: Standard analytical workflow for compound validation.

Protocol 1: Purity Determination by RP-HPLC

Rationale: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the industry standard for determining the purity of small organic molecules.[8][9][10] This method separates compounds based on their hydrophobicity.

Table 2: Recommended HPLC Method Parameters

ParameterRecommended ConditionRationale
Column C18, 250 x 4.6 mm, 5 µmC18 columns provide excellent retention and resolution for a wide range of organic molecules.
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic AcidFormic acid aids in protonating the amine groups, leading to sharper peaks and better chromatography.
Gradient 5% B to 95% B over 15 minutesA gradient elution is necessary to ensure that impurities with a wide range of polarities are eluted and detected.
Flow Rate 1.0 mL/minA standard flow rate for analytical columns of this dimension.
Detection UV at 210 nm or 254 nmAmine-containing compounds typically have some UV absorbance at lower wavelengths. 254 nm can also be effective.[8]
Injection Vol. 10 µLStandard volume to avoid column overloading.
Column Temp. 35 °CElevated temperature can improve peak shape and reduce run time.[8]

Validation Parameters (as per ICH Guidelines):

  • Linearity: Prepare a calibration curve with at least five concentrations to demonstrate a linear relationship between concentration and peak area.[9][11]

  • Accuracy & Precision: Perform recovery studies by spiking a known amount of the analyte into a blank matrix. Repeatability and intermediate precision should be assessed.[8][9]

  • Limit of Detection (LOD) & Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.[9]

Protocol 2: Structural Confirmation by NMR and MS
  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃ or MeOD). The resulting spectrum should show distinct signals corresponding to the N-methyl protons, the diazepane ring protons, and the hydroxymethyl protons, with appropriate chemical shifts and coupling patterns.

    • ¹³C NMR: This will confirm the number of unique carbon environments in the molecule.

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Couple the HPLC method described above to a mass spectrometer (e.g., ESI-QTOF). This will confirm the molecular weight of the compound by identifying the [M+H]⁺ ion, providing definitive confirmation of its identity.

Applications in Drug Discovery and Development

The (1,4-Dimethyl-1,4-diazepan-6-yl)methanol scaffold is a valuable starting point for creating novel chemical entities. The primary alcohol can be readily converted into a wide range of functional groups, including:

  • Ethers and Esters: For modifying lipophilicity and metabolic stability.

  • Aldehydes and Carboxylic Acids: Via oxidation, providing handles for amide bond formation or reductive amination with other amines.

  • Halides: Via substitution, enabling cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce aromatic or heteroaromatic moieties.

This synthetic versatility allows for the exploration of structure-activity relationships (SAR) in various therapeutic areas where diazepine cores have shown promise, such as CNS disorders, oncology, and infectious diseases.[1][2]

References

  • Organic Syntheses. Organic Syntheses Procedure. [Link]

  • Alchem.Pharmtech. CAS 220364-91-0 | (1,4-Diazepan-6-yl)methanol. [Link]

  • LookChem. Factory Supply 3-Methyl-2-butenal - Ality Chemical Corporation. [Link]

  • Frontiers in Chemistry. Development of an Efficient, High Purity Continuous Flow Synthesis of Diazepam. [Link]

  • Journal of Chemical and Pharmaceutical Research. Identification, synthesis and characterization of principal process related potential impurities in Diazepam. [Link]

  • Molecules. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. [Link]

  • Molecules. Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. Efficient synthesis of (6R)-6-amino-1-methyl-4-(3-methylbenzyl)hexahydro-1H-1,4-diazepine from methyl (2R)- and (2S)-1-benzyloxycarbonylaziridine-2-carboxylates. [Link]

  • Macedonian Journal of Chemistry and Chemical Engineering. ECO-FRIENDLY RP-HPLC METHOD FOR DETERMINATION OF DIAZEPAM IN COATED TABLET. [Link]

  • SAS Publishers. Development of HPLC Methods in Identification and Quantification of Some Benzodiazepines (Diazepam, Oxazepam, Clonazepam). [Link]

  • Thai Journal of Science and Technology. Stability Study of Six 1,4-Benzodiazepines in Bio-fluids Stored at -20oC. [Link]

  • ResearchGate. Development and Validation of an HPLC Method for the Determination of Six 1,4‐Benzodiazepines in Pharmaceuticals and Human Biological Fluids. [Link]

  • Pharmacophore. DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR DIAZEPAM AND IMIPRAMINE IN BULK & PHARMACEUTICAL FORMULATIONS. [Link]

Sources

Safety data sheet (SDS) for (1,4-Dimethyl-1,4-diazepan-6-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Safe Handling of (1,4-Dimethyl-1,4-diazepan-6-yl)methanol

A Note from the Senior Application Scientist

Therefore, this guide has been constructed by synthesizing data from structurally analogous compounds, applying fundamental principles of chemical safety, and incorporating field-proven laboratory best practices. The primary directive of this whitepaper is to empower researchers, scientists, and drug development professionals to conduct a thorough risk assessment and implement robust safety protocols when working with this and other compounds of unknown toxicological profiles. The information herein is provided on the principle of treating unknown substances with a high degree of caution.

Section 1: Chemical Identification and Structural Analysis

Before handling any compound, it is imperative to understand its fundamental identity and structure. This knowledge forms the basis of any subsequent hazard assessment.

Identity and Known Properties

The fundamental identifiers for this compound are summarized below. It is critical to note the absence of experimentally determined physical properties in publicly available literature, which necessitates a cautious approach to handling.

PropertyValueSource
Chemical Name (1,4-Dimethyl-1,4-diazepan-6-yl)methanol-
CAS Number 2060050-50-0[1]
Molecular Formula C8H18N2OInferred from Structure
Molecular Weight 158.24 g/mol Inferred from Structure
Physical Form Assumed to be a solid at STP*[2]

*Based on analogous compounds like (1-Benzyl-1,4-diazepan-6-yl)methanol, which is a solid.[2]

Chemical Structure

The structure consists of a seven-membered diazepane ring, which is a core feature in various biologically active molecules, including pharmaceuticals like Diazepam (Valium), although the overall structure is distinct.[3][4] The presence of two tertiary amine groups and a primary alcohol functional group dictates its likely chemical reactivity and potential biological interactions.

G cluster_0 Phase 1: Pre-Experimental Assessment cluster_1 Phase 2: Control Implementation A Identify Compound (1,4-Dimethyl-1,4-diazepan-6-yl)methanol B Review Inferred Hazards (Section 2.2 of this Guide) A->B C Analyze Experimental Protocol (Quantity, Duration, Temperature) B->C D Select Engineering Controls (e.g., Chemical Fume Hood) C->D E Determine Required PPE (Gloves, Goggles, Lab Coat) D->E F Prepare Emergency Plan (Spill Kit, Eyewash Access) E->F G Proceed with Experiment F->G

Fig 2. Mandatory Risk Assessment Workflow

Section 3: Safe Handling, Exposure Controls, and Protocols

Adherence to strict protocols is the primary mechanism for mitigating the risks associated with compounds of unknown toxicity.

Engineering Controls

All manipulations of (1,4-Dimethyl-1,4-diazepan-6-yl)methanol solid or its solutions must be performed within a certified chemical fume hood. [5]The fume hood provides primary containment, protecting the user from inhaling airborne particulates and vapors.

Personal Protective Equipment (PPE)

A multi-layered PPE approach is required to prevent dermal, ocular, and respiratory exposure.

  • Eye Protection: Chemical splash goggles are mandatory. [6]* Hand Protection: Wear nitrile gloves (or other impervious gloves) at all times. Consider double-gloving if handling the material for extended periods. [6]* Body Protection: A flame-resistant lab coat must be worn and fully fastened.

  • Respiratory Protection: Not typically required if work is performed within a certified fume hood. If there is a risk of aerosol generation outside of a hood, a respirator with an appropriate filter should be used after a formal risk assessment.

Protocol for Handling the Solid Compound
  • Preparation: Designate a specific area within the fume hood for the handling of the compound. Ensure a chemical spill kit is accessible.

  • Weighing: Use a disposable weigh boat or creased weigh paper. Tare the balance with the empty weigh boat inside. Carefully transfer the solid using a clean spatula. Avoid creating dust. If any static is present, use an anti-static gun.

  • Transfer: To transfer the weighed solid to a reaction vessel, gently tap the weigh boat. Use a small amount of a suitable solvent to rinse the weigh boat to ensure a quantitative transfer.

  • Dissolution: Add solvent to the vessel slowly to avoid splashing. If necessary, cap the vessel and sonicate or stir to dissolve.

  • Cleanup: Dispose of the weigh boat and any contaminated items (e.g., paper towels) in a designated solid chemical waste container. Decontaminate the spatula and work surface with an appropriate solvent (e.g., 70% ethanol), followed by soap and water.

Section 4: Emergency Procedures

In the event of an exposure or spill, immediate and correct action is crucial.

Exposure Response

The following decision tree outlines the immediate steps to be taken in case of accidental exposure.

G start Exposure Event Occurs skin Skin Contact? start->skin eye Eye Contact? skin->eye No wash_skin Remove contaminated clothing. Flush skin with water for 15 min. skin->wash_skin Yes inhale Inhalation? eye->inhale No flush_eye Flush eyes at eyewash station for 15 minutes. eye->flush_eye Yes fresh_air Move to fresh air immediately. inhale->fresh_air Yes seek_medical Seek Immediate Medical Attention. Bring SDS/Guide. inhale->seek_medical No (End) wash_skin->seek_medical flush_eye->seek_medical fresh_air->seek_medical

Fig 3. Emergency Exposure Response Flowchart
Accidental Release Measures
  • Small Spill (Solid): If a small amount of solid is spilled inside a fume hood, gently sweep it up with a brush and dustpan, avoiding dust creation. Place the material and cleaning tools into a sealed container for disposal.

  • Large Spill: Evacuate the immediate area. Prevent entry by unauthorized personnel. Alert your institution's Environmental Health & Safety (EHS) department immediately. Do not attempt to clean up a large spill without proper training and equipment.

Section 5: Storage and Disposal

Proper storage and disposal are essential for maintaining chemical integrity and ensuring laboratory safety.

Storage Conditions
  • Container: Store in a tightly sealed, clearly labeled container.

  • Environment: Keep in a cool, dry, and well-ventilated area.

  • Incompatibilities: Based on the combustible nature of analogous compounds, store away from strong oxidizing agents and sources of ignition. [2][5]* Integrity: To ensure product integrity, follow any specific storage instructions provided by the supplier. [6]

Disposal Considerations

Dispose of unused material and contaminated waste in accordance with all applicable federal, state, and local environmental regulations. Do not allow the material to enter sewers or waterways. [7]All waste must be placed in an appropriately labeled, sealed container for collection by trained EHS personnel.

References

  • U.S. Food and Drug Administration (FDA). NON-CLINICAL REVIEW(S) - accessdata.fda.gov. [Link]

  • Alchem Pharmtech. CAS 220364-91-0 | (1,4-Diazepan-6-yl)methanol. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 3016, Diazepam. [Link]

  • National Center for Biotechnology Information. Methanol Toxicity - StatPearls. [Link]

  • Carl ROTH. Safety Data Sheet: Methanol D4. [Link]

  • MDPI. The Perils of Methanol Exposure: Insights into Toxicity and Clinical Management. [Link]

  • Methanex. SAFETY DATA SHEET - Methanol. [Link]

  • Journal of Chemical and Pharmaceutical Research. Stability and compatibility study of parenteral diazepam in different storage conditions. [Link]

  • International Agency for Research on Cancer (IARC). Diazepam (IARC Summary & Evaluation, Volume 66, 1996). [Link]

  • FooDB. Showing Compound Diazepam (FDB007103). [Link]

Sources

Methodological & Application

Application Note: (1,4-Dimethyl-1,4-diazepan-6-yl)methanol as a Versatile Scaffold for Novel Sigma-1 Receptor Ligands

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals in the fields of medicinal chemistry, neuropharmacology, and oncology.

Abstract: This application note provides a comprehensive guide to the utilization of (1,4-dimethyl-1,4-diazepan-6-yl)methanol as a key building block for the synthesis of novel sigma-1 (σ1) receptor ligands. We present a detailed synthetic protocol, characterization data, and a robust method for evaluating the binding affinity of the resulting compounds. The rationale for employing the diazepane scaffold is discussed in the context of structure-activity relationships (SAR) for sigma receptor modulation, highlighting its potential for developing therapeutics for a range of central nervous system (CNS) disorders and cancer.[1][2][3]

Introduction: The Therapeutic Promise of Sigma Receptors

Sigma receptors, once misclassified as opioid receptors, are now recognized as a distinct class of intracellular proteins with two main subtypes: sigma-1 (σ1) and sigma-2 (σ2).[2][4] The σ1 receptor, a 223-amino acid chaperone protein primarily located at the mitochondria-associated membrane of the endoplasmic reticulum, has garnered significant attention as a therapeutic target.[2] It plays a crucial role in modulating a variety of cellular processes, including ion channel activity, intracellular calcium signaling, and cellular stress responses.[5]

The widespread expression of σ1 receptors in the central nervous system and their involvement in neuronal function make them attractive targets for the treatment of neurodegenerative diseases, psychiatric disorders, and neuropathic pain.[1][6] Furthermore, the overexpression of σ1 receptors in various tumor cell lines has opened avenues for their exploration as targets for cancer therapy.[1] The development of selective σ1 receptor ligands, both agonists and antagonists, is therefore a highly active area of research.

The Diazepane Scaffold: A Privileged Structure for Sigma Receptor Ligands

The 1,4-diazepane ring system is a "privileged scaffold" in medicinal chemistry, appearing in numerous biologically active compounds. In the context of sigma receptor ligands, the diazepane moiety offers several advantages:

  • Conformational Flexibility: The seven-membered ring provides a degree of conformational flexibility that can allow for optimal interaction with the binding pocket of the σ1 receptor.

  • Structural Diversity: The two nitrogen atoms of the diazepane ring provide multiple points for chemical modification, enabling the exploration of a wide chemical space and the fine-tuning of pharmacological properties.

  • Improved Pharmacokinetic Properties: The incorporation of the diazepane scaffold can lead to favorable absorption, distribution, metabolism, and excretion (ADME) profiles.

Recent studies have highlighted the potential of diazepane-containing derivatives as potent and selective sigma receptor ligands.[1][2][3] Our focus here is on the utility of (1,4-dimethyl-1,4-diazepan-6-yl)methanol as a readily available and versatile starting material for the synthesis of novel σ1 receptor ligands.

Synthetic Strategy: From Building Block to Bioactive Ligand

The primary alcohol functionality of (1,4-dimethyl-1,4-diazepan-6-yl)methanol serves as a convenient handle for introducing various pharmacophoric groups. A robust and widely applicable synthetic strategy involves a two-step sequence:

  • Activation of the Hydroxyl Group: Conversion of the primary alcohol to a good leaving group, such as a tosylate, facilitates subsequent nucleophilic substitution.

  • Nucleophilic Substitution: Reaction of the activated intermediate with a suitable nucleophile, such as an N-arylpiperazine, a common motif in high-affinity sigma receptor ligands.

This approach allows for the modular synthesis of a library of compounds with diverse aryl substituents, enabling a systematic exploration of the structure-activity relationship (SAR).

Experimental Protocol 1: Synthesis of a Representative Sigma-1 Receptor Ligand

This protocol details the synthesis of 1-(4-fluorophenyl)-4-((1,4-dimethyl-1,4-diazepan-6-yl)methyl)piperazine , a representative sigma-1 receptor ligand, from (1,4-dimethyl-1,4-diazepan-6-yl)methanol.

Workflow Diagram:

Synthetic Workflow Figure 1: Synthetic Workflow for a Diazepane-based Sigma-1 Ligand A (1,4-Dimethyl-1,4-diazepan-6-yl)methanol B Tosylation (TsCl, Pyridine) A->B Step 1 C Tosyl-activated Intermediate B->C D Nucleophilic Substitution (1-(4-fluorophenyl)piperazine, K2CO3, CH3CN) C->D Step 2 E 1-(4-fluorophenyl)-4-((1,4-dimethyl-1,4-diazepan-6-yl)methyl)piperazine (Target Ligand) D->E Binding Assay Workflow Figure 2: Workflow for Sigma-1 Receptor Binding Assay A Prepare Membrane Homogenates (e.g., from rat brain) B Incubate Membranes with: - [3H](+)-pentazocine - Test Ligand (various concentrations) A->B Step 1 C Separate Bound and Free Radioligand (Rapid Filtration) B->C Step 2 D Quantify Bound Radioactivity (Liquid Scintillation Counting) C->D Step 3 E Data Analysis (IC50 and Ki Determination) D->E Step 4

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing HPLC Separation of Diazepane Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chiral separation of diazepane enantiomers. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of developing and troubleshooting High-Performance Liquid Chromatography (HPLC) methods for these challenging compounds. Diazepanes and related benzodiazepines often exhibit conformational chirality, where enantiomers can interconvert through a ring-flipping process.[1][2][3] This stereolability, combined with the critical need for enantiopurity in pharmaceutical applications, makes robust analytical methods essential.[4][5]

This resource provides expert-driven advice in a direct question-and-answer format, addressing common challenges from initial method development to advanced troubleshooting.

Section 1: Method Development & Optimization FAQs

This section addresses the foundational questions and strategic decisions you'll face when beginning your method development journey.

Q1: I'm starting a new project on a diazepane derivative. Which type of chiral stationary phase (CSP) should I try first?

A: Your starting point should be a column screening approach focused on polysaccharide-based CSPs.[5][6] These columns, typically based on cellulose or amylose derivatives coated or immobilized on a silica support, have demonstrated the broadest success in resolving a wide range of chiral compounds, including diazepanes.[7]

  • Causality: Polysaccharide CSPs form complex three-dimensional structures with "chiral pockets" or grooves.[8] Enantiomeric recognition occurs through a combination of interactions like hydrogen bonding, π-π interactions, and steric hindrance. One enantiomer fits into these pockets more favorably than the other, leading to a difference in retention time and, thus, separation.

  • Recommendation: Begin your screening with at least two columns of complementary selectivity:

    • An amylose-based CSP (e.g., Chiralpak® IA, AD).

    • A cellulose-based CSP (e.g., Chiralcel® OD, OJ).

Q2: Should I use Normal-Phase, Reversed-Phase, or Polar Organic mode for my separation?

A: The choice of separation mode is a critical parameter that influences selectivity. Each mode has distinct advantages and is worth exploring during initial screening.

Separation ModeTypical Mobile PhaseAdvantagesDisadvantages
Normal-Phase (NP) n-Hexane / Alcohol (IPA or EtOH)Often provides the highest selectivity and resolution.Poor analyte solubility for polar compounds; not directly compatible with Mass Spectrometry (MS).
Reversed-Phase (RP) Aqueous Buffer / Acetonitrile or MethanolExcellent MS compatibility; good for polar analytes.Selectivity can sometimes be lower than in NP mode.[9]
Polar Organic (PO) Acetonitrile / Methanol or EthanolGood for compounds with poor solubility in NP solvents; rapid column equilibration; MS-compatible.[10]May require specific immobilized columns that can tolerate these solvents.[11][12]

Expert Insight: For many diazepanes, Normal-Phase mode often yields the best initial results due to the strong hydrogen bonding interactions that can be modulated by the alcohol modifier. However, if LC-MS analysis is the end goal, developing a method in Reversed-Phase or Polar Organic mode from the start is more efficient.[9]

Q3: How do mobile phase additives like DEA or TFA affect the separation of diazepanes?

A: Mobile phase additives are crucial for controlling the ionization state of the analyte and minimizing undesirable secondary interactions with the stationary phase, which dramatically improves peak shape.

  • For Basic Analytes (Most Diazepanes): A basic additive, such as Diethylamine (DEA) or Ethanolamine (ETA), is typically added to the mobile phase (usually 0.1% v/v) in Normal-Phase mode.[6] This additive competes with the basic analyte for active sites (residual silanols) on the silica surface, preventing peak tailing and improving efficiency.

  • For Acidic Analytes: An acidic additive, like Trifluoroacetic Acid (TFA) or acetic acid (usually 0.1% v/v), is used to suppress the ionization of acidic analytes, leading to better peak shape.

Important Note: Additives can also alter the conformation of the polysaccharide selector, thereby changing the chiral recognition mechanism and affecting the resolution and even the elution order of the enantiomers.[13] Be aware of the "additive memory effect," where additives can strongly adsorb to the CSP and influence subsequent analyses even after being removed from the mobile phase.[14][15]

Q4: What is the impact of column temperature on the resolution of diazepane enantiomers?

A: Temperature is a powerful tool for optimizing chiral separations. Generally, decreasing the temperature increases the resolution.

  • Thermodynamic Principle: Most chiral separations are enthalpy-driven (ΔH). According to the van't Hoff equation (ln α = -ΔΔH°/RT + ΔΔS°/R), lowering the temperature (T) increases the selectivity (α) and, consequently, the resolution.[16] This is because lower temperatures enhance the stability of the transient diastereomeric complexes formed between the analyte and the CSP, amplifying the energy difference between the two enantiomers.[17]

  • Conformational Stability: For conformationally labile molecules like diazepam, sub-ambient temperatures (e.g., 10°C down to -40°C) may be necessary.[2][3] Lowering the temperature can slow the rate of on-column interconversion between the two enantiomers to a point where they can be chromatographically separated instead of co-eluting as a broad, distorted peak.[2][18] In some cases, a plateau may be observed between the peaks, which is a classic sign of on-column enantiomerization.[18]

Section 2: Troubleshooting Guide (Q&A Format)

This section provides direct answers to specific problems you may encounter during your experiments.

Problem Category: Poor or No Resolution

Q: My enantiomers are co-eluting or only partially resolved (Rs < 1.5). What is the first thing I should adjust?

A: Your first step should be to systematically optimize the mobile phase composition, as small changes can have a large impact on selectivity.[7]

  • Adjust Modifier Percentage (NP): Change the concentration of the alcohol modifier (e.g., isopropanol, ethanol). Try a range from 5% to 25%. A lower percentage often increases retention and may improve resolution.

  • Change Modifier Type (NP): The type of alcohol used can dramatically alter selectivity. If isopropanol (IPA) isn't working, try ethanol (EtOH) or vice-versa. Their different hydrogen bonding capabilities create different interactions.[6]

  • Lower the Temperature: Decrease the column temperature in 5-10°C increments. This is one of the most effective ways to improve resolution for enantiomers.[16][19][20]

  • Reduce the Flow Rate: Chiral separations often suffer from slow mass transfer kinetics. Reducing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) gives more time for interactions to occur, which can increase efficiency and resolution.[10]

Q: I have tried optimizing the mobile phase and temperature, but the resolution is still insufficient. What is my next move?

A: If mobile phase optimization is unsuccessful, the issue lies with the fundamental selectivity of the stationary phase for your analyte. You must try a different CSP. Enantioselectivity is highly specific, and a column that works for one diazepane derivative may not work for another.[6] Screen your compound on a CSP with a different polysaccharide backbone (e.g., switch from an amylose-based column to a cellulose-based one) or a different derivatization.[7]

Problem Category: Poor Peak Shape

Q: My peaks are showing significant tailing (Tailing Factor > 1.5). What are the likely causes and solutions?

A: Peak tailing is a common issue in chiral chromatography and typically points to one of four issues:

  • Secondary Ionic Interactions: This is the most common cause for basic analytes like diazepanes. Solution: Add or increase the concentration of a basic modifier (e.g., 0.1% - 0.2% DEA) to your normal-phase mobile phase to mask active silanol sites on the stationary phase.[6]

  • Column Contamination: Strongly adsorbed impurities from previous injections can create active sites at the column inlet. Solution: If you are using a robust, immobilized CSP, follow the manufacturer's instructions for flushing with a strong solvent like Tetrahydrofuran (THF) or Dichloromethane (DCM).[11][21] For coated CSPs, flushing with a strong, compatible solvent like 2-propanol may help.[21]

  • Column Overload: Injecting too much sample mass can saturate the stationary phase. Solution: Dilute your sample by a factor of 5 or 10 and reinject.[22]

  • Extra-Column Volume: Excessive dead volume in tubing or fittings can cause peak broadening and tailing. Solution: Ensure all fittings are properly connected and use tubing with the smallest appropriate internal diameter.[23]

Q: My peaks are fronting. What does this mean?

A: Peak fronting is most often a clear sign of mass overload. The stationary phase becomes saturated, and analyte molecules travel through the column at the speed of the mobile phase, eluting earlier than they should. Solution: Significantly reduce the concentration of your sample.[23] Another cause can be injecting the sample in a solvent that is much stronger than the mobile phase, which causes the sample band to spread improperly at the column inlet.[21] Always try to dissolve your sample in the mobile phase itself.[24]

Problem Category: Inconsistent Results

Q: My retention times are drifting or shifting between runs. What should I investigate?

A: Unstable retention times compromise method robustness and point to a lack of system equilibrium or stability.

  • Temperature Fluctuation: The most common culprit. Even small changes in ambient temperature can affect retention. Solution: Always use a thermostatically controlled column compartment and allow the system to fully stabilize before starting your analysis.[22]

  • Inadequate Column Equilibration: Switching between mobile phases, especially from reversed-phase to normal-phase, requires extensive equilibration time. Solution: Flush the new mobile phase through the column for at least 20-30 column volumes before injecting your sample.

  • Mobile Phase Instability: The composition of your mobile phase can change over time. Solution: Check for selective evaporation of volatile components (like hexane) from the mobile phase reservoir.[25] If using an online mixer, ensure the proportioning valves are functioning correctly.

  • Additive Memory Effect: As mentioned earlier, additives can bind strongly to the CSP. Solution: If you suspect this is an issue, dedicate a column to a specific method or develop a rigorous column flushing and regeneration procedure between different methods.[14][15]

Q: My system backpressure suddenly increased significantly. How do I diagnose and fix this?

A: A sudden pressure increase indicates a blockage somewhere in the system.

  • Isolate the Blockage: Work backward from the detector. First, disconnect the column and see if the pressure returns to normal. If it does, the blockage is in the column. If not, continue disconnecting components (injector, tubing) until the pressure drops, identifying the clogged part.[24]

  • Blocked Column Frit: This is the most common cause of column-related high pressure, usually due to particulates from unfiltered samples or precipitated buffer salts. Solution: Check the column's instruction manual. Many manufacturers allow for careful back-flushing of the column at a low flow rate to dislodge particulates from the inlet frit.[21] Always use a guard column to protect your analytical column.

  • Sample Precipitation: If your sample is dissolved in a solvent that is not miscible with the mobile phase, it can precipitate upon injection, blocking the column. Solution: Ensure your sample solvent is compatible with the mobile phase.[21]

Section 3: Protocols & Visual Workflows

CSP & Mobile Phase Screening Strategy

The following diagram outlines a logical approach to initial method development for a new diazepane compound.

cluster_start Start: New Diazepane Analyte cluster_screening Phase 1: Initial Screening cluster_optimization Phase 2: Optimization / Alternative Screening cluster_end Finish Start Prepare Analyte Stock (1 mg/mL in compatible solvent) Screen_NP Screen on 2 CSPs: 1. Amylose-based 2. Cellulose-based Mobile Phases: - Hexane/IPA (90/10) - Hexane/EtOH (90/10) (+0.1% DEA) Start->Screen_NP Check1 Resolution Achieved? Screen_NP->Check1 Optimize_NP Optimize NP Method: - Adjust % Alcohol - Lower Temperature - Reduce Flow Rate Check1->Optimize_NP Yes (Partial) Screen_RP_PO Screen in RP/PO Modes: - ACN/H2O/Formic Acid (RP) - MeOH/ACN (PO) - Use Immobilized CSPs Check1->Screen_RP_PO No End Method Ready for Validation Optimize_NP->End Check2 Resolution Achieved? Screen_RP_PO->Check2 Check2->Screen_NP No, Try Different CSPs Check2->End Yes

Caption: Decision tree for initial chiral method development.

Protocol 1: Generic Screening Protocol for Diazepane Enantiomers

This protocol provides a starting point for screening a novel diazepane compound.

1. System & Column Preparation:

  • Install an amylose-based CSP (e.g., Chiralpak® IA) and a compatible guard column.

  • Flush the HPLC system thoroughly with 2-propanol.

  • Equilibrate the column with the initial mobile phase (Mobile Phase A) for at least 30 minutes or until a stable baseline is achieved.

2. Standard Preparation:

  • Prepare a 1 mg/mL stock solution of the racemic diazepane analyte in ethanol or mobile phase.

  • Dilute to a working concentration of 0.1 mg/mL for injection.

3. Chromatographic Conditions:

  • Columns to Screen: Chiralpak® IA, Chiralcel® OD-H

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Injection Volume: 5 µL

  • Detection: UV at 254 nm (or analyte's λmax)

4. Screening Mobile Phases (Normal Phase):

  • Run 1: Mobile Phase A: n-Hexane / 2-Propanol / DEA (90:10:0.1, v/v/v)

  • Run 2: Mobile Phase B: n-Hexane / Ethanol / DEA (90:10:0.1, v/v/v)

  • After screening on the first column, repeat with the second column.

5. Data Evaluation:

  • For each run, calculate the retention factors (k), selectivity (α), and resolution (Rs).

  • An ideal separation will exhibit baseline resolution (Rs > 1.5).[5]

  • Identify the most promising condition (column/mobile phase combination) for further optimization (e.g., adjusting temperature or modifier percentage).

Troubleshooting Workflow for Poor Resolution

If your initial screening yields poor resolution, follow this logical troubleshooting workflow.

Start Problem: Poor Resolution (Rs < 1.5) Step1 Is peak shape acceptable? (Tailing Factor < 1.5) Start->Step1 Step1_No Fix Peak Shape First: - Add/adjust acid/base modifier - Check for column overload Step1->Step1_No No Step2 Optimize Mobile Phase Selectivity (α) Step1->Step2 Yes Step1_No->Step2 Step3 Decrease Temperature (e.g., to 15°C or 10°C) Step2->Step3 Step4 Optimize Efficiency (N) - Decrease Flow Rate (e.g., to 0.5 mL/min) Step3->Step4 Step5 Is Resolution Now > 1.5? Step4->Step5 Step5_Yes Success! Proceed to Validation Step5->Step5_Yes Yes Step5_No Fundamental Selectivity Issue: Change to a Different CSP (e.g., Cellulose to Amylose) Step5->Step5_No No

Caption: A systematic workflow for troubleshooting poor enantiomeric resolution.

References

  • Troubleshoot Chiral Column Performance: Efficiency & Resolution. (2021, March 14). Daicel Chiral Technologies.
  • Separation of enantiomers of benzodiazepines on the Chiral-AGP column. (n.d.).
  • Adhikari, K. (2025, December 20). Chiral Chromatography: Principle, Components, Steps, Types, Uses. Microbe Notes.
  • Troubleshooting poor resolution in chiral chrom
  • Iqbal, M., & Ezzeldin, E. (2006, August 22). Simultaneous Separation of Diazepam and Its Chiral and Achiral Metabolites by HPLC on a Chiralcel OD-R Column. Taylor & Francis.
  • Shabir, G. A. (2020, November 12). A Strategy for Developing HPLC Methods for Chiral Drugs.
  • HPLC Technical Tip: Chiral Method Development. (n.d.). Phenomenex.
  • Fan, Z., & Ouyang, F. (2004, February 15).
  • Chiral HPLC Method Development. (n.d.). I.B.S. Analytical.
  • Kumar, P., & Kumar, P. (2023, August 22). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Preprints.org.
  • A Researcher's Guide to the Validation of Chiral Resolution Methods by HPLC. (n.d.). BenchChem.
  • Develop Chiral Separation Methods with Daicel's Immobilized Columns. (2021, March 14). Daicel Chiral Technologies.
  • Kettle, A. (2020, May 20). Trouble with chiral separations.
  • Impact of Reversed-Phase Chiral Chromatography on the LC-MS Analysis of Drugs in Biological Fluids. (n.d.). Sigma-Aldrich.
  • HPLC Separation of Diazepam Conformers Coupled with Off‐Line NMR Experiment. (2025, August 5).
  • Chromatographic separation of the interconverting enantiomers of imidazo- and triazole-fused benzodiazepines. (2021, March 25). I.R.I.S.
  • Chiral Chromatography Frequently Asked Questions. (n.d.). Sigma-Aldrich.
  • Influence of temperature on enantioselectivity of ESL-001-01. (n.d.).
  • Dynamic high performance liquid chromatography on chiral stationary phases. Low temperature separation of the interconverting enantiomers of diazepam, flunitrazepam, prazepam and tetrazepam. (n.d.).
  • Gyllenhaal, O., & Karlsson, A. (2002, February 1). Memory effect of mobile phase additives in chiral separations on a Chiralpak AD column.
  • HPLC Troubleshooting Guide. (n.d.). Sigma-Aldrich.
  • Common Causes of Poor Peak Shape in HPLC and How to Fix Them. (n.d.). Chromasir.
  • Patel, K. (2023, January 19). Playing with Selectivity for Optimal Chiral Separation.
  • The effect of mobile phase composition on the chiral separation of compounds. (n.d.).
  • Low Temperature Dynamic Chromatography for the Separation of the Interconverting Conformational Enantiomers of the Benzodiazepin. (2021, June 4). Semantic Scholar.
  • Troubleshooting Poor Peak Shape and Resolution in HPLC. (2024, October 14). YouTube.
  • Aboul-Enein, H. Y., & Ali, I. (2006, April 15).
  • Troubleshooting Problems With Poor HPLC Results Before Examining the Column. (2025, November 30).
  • Ali, I., & Aboul-Enein, H. Y. (2006, November 22). Immobilized Polysaccharide CSPs: An Advancement in Enantiomeric Separations.
  • Exploring the Temperature Effect on Enantioselectivity of a Baeyer‐Villiger Biooxidation by the 2,5‐DKCMO Module: The SLM Approach. (2022, June 16). PMC.

Sources

Solving ring instability issues in 1,4-diazepane synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 1,4-Diazepanes

Welcome to the technical support center for 1,4-diazepane synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of constructing this privileged seven-membered heterocyclic scaffold. The inherent ring strain and conformational flexibility of the diazepane core can lead to significant challenges, including poor cyclization yields, undesired side reactions, and product instability.

This document is structured as a series of frequently asked questions and troubleshooting scenarios encountered in the field. We will delve into the mechanistic underpinnings of these issues and provide actionable, field-proven protocols to overcome them.

Troubleshooting Guide & FAQs

Question 1: My cyclization reaction to form the 1,4-diazepane ring is failing or giving very low yields. What are the common causes and how can I improve it?

Answer:

This is the most common challenge in 1,4-diazepane synthesis. The difficulty arises from the high activation energy required to form a seven-membered ring due to entropic and enthalpic factors (ring strain). The success of your cyclization is critically dependent on the chosen synthetic strategy.

Causality Behind Low Yields:

  • Unfavorable Thermodynamics & Kinetics: The formation of a seven-membered ring is entropically disfavored compared to intermolecular reactions that lead to polymers or dimers.

  • Inappropriate Cyclization Strategy: Not all cyclization methods are suitable for all substrates. The choice depends heavily on the functional groups present and the desired substitution pattern.

  • Steric Hindrance: Bulky substituents on the acyclic precursor can physically impede the ring-closing event.

Troubleshooting Strategies & Recommended Protocols:

Your primary recourse is to select a more robust and appropriate cyclization method. Below is a comparison of the three most effective modern strategies.

Table 1: Comparison of Key Cyclization Strategies for 1,4-Diazepane Synthesis

StrategyMechanismAdvantagesDisadvantagesTypical Catalyst/Reagent
Intramolecular Reductive Amination Condensation of an amine with a ketone/aldehyde to form a cyclic imine, which is reduced in situ.[1][2]Operationally simple (often one-pot), uses common reagents, tolerant of many functional groups.[3][4][5][6]May require specific precursors (aminoketones/aminoaldehydes), risk of intermolecular side reactions.Sodium triacetoxyborohydride (STAB), Sodium cyanoborohydride (NaBH₃CN).[7][8]
Ring-Closing Metathesis (RCM) Intramolecular reaction between two terminal alkenes catalyzed by a metal carbene complex to form a cycloalkene.[9]Highly efficient for forming medium-to-large rings, excellent functional group tolerance, predictable.[10][11]Requires an acyclic precursor with two terminal alkenes, expensive ruthenium catalysts, byproduct is volatile ethylene.[9][10]Grubbs' or Hoveyda-Grubbs Catalysts (1st, 2nd, 3rd Gen).[9]
Palladium-Catalyzed Carboamination Intramolecular coupling of an amine and an alkene with an aryl or vinyl halide coupling partner.[12]Forms complex, functionalized rings in a single step, good for building fused systems like benzodiazepines.[12][13][14]Can be challenging for 7-membered rings due to slower reaction rates, requires careful ligand and condition screening.[12]Pd catalysts (e.g., Pd(dba)₂), with phosphine ligands (e.g., Buchwald ligands).

Workflow: Choosing a Cyclization Strategy

start Start: Acyclic Precursor Available? precursor_type What type of precursor? start->precursor_type alkene Di-alkene Precursor precursor_type->alkene  Yes, with two  terminal alkenes amino_ketone Amino-ketone or Amino-aldehyde Precursor precursor_type->amino_ketone  Yes, with amine and  carbonyl groups allyl_amine N-Allyl-2-aminobenzylamine (or similar) Precursor precursor_type->allyl_amine  Yes, for fused  benzodiazepine synthesis rcm Use Ring-Closing Metathesis (RCM) alkene->rcm red_am Use Intramolecular Reductive Amination amino_ketone->red_am pd_cat Use Pd-Catalyzed Carboamination allyl_amine->pd_cat

Caption: Decision workflow for selecting a primary cyclization strategy.

Protocol 1: Intramolecular Reductive Amination

This protocol is adapted from methodologies for synthesizing substituted 1,4-diazepan-2-ones.[15]

  • Precursor Synthesis: Synthesize the linear amino-ketone precursor (e.g., compound 14 in Scheme 2 of Reference[15]).

  • Deprotection (if necessary): If the amine is protected (e.g., with Boc), deprotect it under appropriate conditions (e.g., neat TFA at 0 °C for 15 min).

  • Cyclization/Reduction:

    • Dissolve the deprotected amino-ketone precursor in a suitable solvent system (e.g., dioxane-water 4:1).

    • Adjust the pH to ~5.4 using acetic acid. A slightly acidic pH is crucial for promoting imine formation without degrading the substrate.[1]

    • Add sodium cyanoborohydride (NaBH₃CN, 2 equivalents) portion-wise while maintaining the temperature at or below room temperature.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 30 min to a few hours).

  • Workup:

    • Carefully quench the reaction by adding a saturated solution of sodium bicarbonate until gas evolution ceases.

    • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Question 2: I'm observing significant polymerization and other side products instead of my desired 1,4-diazepane. How can I promote the intramolecular reaction?

Answer:

This is a classic problem of competing intramolecular (cyclization) versus intermolecular (polymerization) reaction pathways. The intermolecular reaction is often kinetically and thermodynamically favored at higher concentrations.

Causality Behind Side Product Formation:

  • Concentration Effects: At high concentrations, two different molecules of the linear precursor are more likely to react with each other than the two ends of the same molecule are to find each other.

  • Reaction Type: Condensation reactions are particularly prone to polymerization. In peptide synthesis, for instance, specific sequences can lead to the formation of 1,4-diazepine-2,5-dione side products from aspartimide intermediates.[16]

Troubleshooting Strategies:

The most effective solution is to employ high-dilution conditions . This principle, often referred to as the Ruggli-Ziegler dilution principle, ensures that the concentration of the reactant is kept very low throughout the reaction, thus favoring the intramolecular pathway.

Protocol 2: Ring-Closing Metathesis (RCM) under High Dilution

  • Catalyst & Solvent Preparation:

    • Choose an appropriate catalyst. For most applications, a 2nd Generation Grubbs' Catalyst or Hoveyda-Grubbs Catalyst is robust and efficient.[9]

    • Use a dry, degassed solvent such as dichloromethane (DCM) or toluene. Degassing (e.g., by sparging with argon for 30 minutes) is critical to prevent catalyst deactivation.

  • Reaction Setup (Syringe Pump Method):

    • In a large flask, place the catalyst (1-5 mol%) dissolved in a portion of the total solvent volume.

    • Heat the catalyst solution to reflux (typically ~40 °C for DCM or ~110 °C for toluene).

    • In a separate flask, dissolve your di-alkene precursor in the remaining, larger volume of solvent.

    • Using a syringe pump, add the substrate solution to the refluxing catalyst solution very slowly over a period of several hours (e.g., 4-12 hours). This maintains an extremely low instantaneous concentration of the substrate.

  • Monitoring and Quenching:

    • Monitor the reaction by TLC or GC-MS, observing the disappearance of the starting material and the appearance of the cyclic product. The driving force is the removal of volatile ethylene gas from the reaction mixture.[9]

    • After the addition is complete and the reaction has gone to completion, quench it by adding a few drops of ethyl vinyl ether to deactivate the catalyst.

  • Workup and Purification:

    • Cool the reaction mixture and concentrate it under reduced pressure.

    • The crude product can be purified by column chromatography. Special silica gels are available to efficiently remove ruthenium byproducts.

Diagram: Intramolecular vs. Intermolecular Pathways

sub Acyclic Precursor (A-B) intra Intramolecular Cyclization sub->intra k_intra inter Intermolecular Reaction sub->inter k_inter * [A-B] product Desired 1,4-Diazepane (Cyclic Product) intra->product dimer Dimer/Polymer (A-B-A-B...) inter->dimer note High Dilution: Reduces [A-B] Favors k_intra pathway

Caption: Kinetic competition between desired cyclization and side reactions.

Question 3: My purified 1,4-diazepane product seems to decompose during workup or storage. What's causing this instability and how can I prevent it?

Answer:

The stability of the 1,4-diazepane ring is highly dependent on its substitution pattern and the ambient conditions, particularly pH. Certain derivatives, especially those containing imine or aminal functionalities (common in benzodiazepine-type structures), are susceptible to hydrolysis.

Causality Behind Instability:

  • pH-Dependent Ring-Opening: Many diazepine derivatives exist in a pH-dependent equilibrium between the closed-ring form and a ring-opened acyclic form.[17] At acidic pH (e.g., pH < 4), the imine bond can be protonated and subsequently hydrolyzed, leading to ring cleavage.[17][18]

  • Oxidative Degradation: The nitrogen atoms can be susceptible to oxidation over time, especially if exposed to air and light.

  • Storage Conditions: Long-term storage of biological samples containing benzodiazepines at -20°C has shown degradation over several months, highlighting the need for careful handling.[19]

Troubleshooting Strategies:

  • Control pH During Workup:

    • Avoid strong acidic or basic conditions during aqueous extraction. Use mild reagents like saturated sodium bicarbonate (NaHCO₃) for neutralization instead of stronger bases like sodium hydroxide (NaOH).

    • If an acidic wash is necessary, use a dilute, weak acid and minimize contact time.

  • Purification Considerations:

    • Use neutral or deactivated silica gel for chromatography to avoid on-column degradation.

    • If the compound is basic, it may be beneficial to add a small amount of a volatile base like triethylamine (~0.5-1%) to the eluent to prevent streaking and decomposition.

  • Proper Storage:

    • Store the final compound as a solid under an inert atmosphere (argon or nitrogen) at low temperatures (e.g., -20°C).

    • If storing in solution, use an aprotic solvent. If a protic solvent like methanol must be used, ensure it is anhydrous and store at low temperatures for the shortest time possible. Standard solutions in methanol stored at 4°C have shown good stability over a year for some benzodiazepines.[19]

Question 4: I need to selectively functionalize only one of the nitrogen atoms (N1 or N4) on the diazepane ring, but I'm getting a mixture of products. What is the best strategy for regioselective N-functionalization?

Answer:

Achieving regioselectivity on the unsymmetrical 1,4-diazepane core is a common synthetic puzzle. Direct alkylation often leads to a mixture of N1- and N4-alkylated products, as well as di-alkylated species. The solution is to use an orthogonal protecting group strategy.

Causality Behind Poor Selectivity:

  • Similar Nucleophilicity: The two nitrogen atoms often have similar reactivity, making it difficult to target just one.

  • Over-alkylation: The mono-alkylated product can react further to give the di-alkylated byproduct.

Troubleshooting Strategy: Orthogonal Protection

This strategy involves protecting one nitrogen with a group that is stable to the conditions used to functionalize the other nitrogen. The protecting group is then removed under conditions that do not affect the newly introduced functional group.

Table 2: Common Orthogonal Protecting Groups for Amines

Protecting GroupAbbreviationProtection ReagentDeprotection Conditions
tert-ButoxycarbonylBocDi-tert-butyl dicarbonate (Boc)₂OStrong acid (TFA, HCl in dioxane)[20]
CarboxybenzylCbzBenzyl chloroformate (CbzCl)Catalytic Hydrogenolysis (H₂, Pd/C)
9-FluorenylmethoxycarbonylFmocFmoc-Cl, Fmoc-OSuBase (e.g., 20% Piperidine in DMF)

Workflow: Regioselective N-Alkylation

start 1,4-Diazepane protect 1. Protect one Nitrogen (e.g., with Boc₂O) start->protect mono_protected N-Boc-1,4-diazepane protect->mono_protected functionalize 2. Functionalize free Nitrogen (e.g., N-Alkylation or Reductive Amination) mono_protected->functionalize di_substituted N-Boc, N'-R-1,4-diazepane functionalize->di_substituted deprotect 3. Deprotect N-Boc (e.g., with TFA) di_substituted->deprotect final_product Final Mono-functionalized 1,4-Diazepane (N-R) deprotect->final_product

Caption: Stepwise workflow for achieving selective mono-N-functionalization.

Protocol 3: Selective Mono-N-Alkylation using a Boc Protecting Group

This protocol is a generalized adaptation of common N-alkylation techniques.[7]

  • Protection:

    • Dissolve 1,4-diazepane (1.0 eq) in a suitable solvent like DCM or THF.

    • Add di-tert-butyl dicarbonate ((Boc)₂O, 1.0-1.1 eq) and a base like triethylamine (1.1 eq).

    • Stir at room temperature until the starting material is consumed (monitored by TLC/LC-MS).

    • Work up and purify to isolate the mono-Boc-protected 1,4-diazepane.

  • Alkylation of the Free Nitrogen:

    • Dissolve the N-Boc-1,4-diazepane (1.0 eq) in a solvent like DMF or acetonitrile.

    • Add a base such as potassium carbonate (K₂CO₃, 1.5 eq) or cesium carbonate (Cs₂CO₃, 1.5 eq).

    • Add the alkylating agent (e.g., an alkyl halide like 1-bromohexane, 1.1 eq).

    • Stir the reaction, possibly with heating, until complete. Monitor by TLC/LC-MS.

    • Work up (e.g., partition between water and ethyl acetate) and purify the N-Boc, N'-alkylated product.

  • Deprotection:

    • Dissolve the purified, protected product in DCM.

    • Add an excess of trifluoroacetic acid (TFA, typically 5-10 equivalents or as a 20-50% solution in DCM).

    • Stir at room temperature for 1-3 hours.

    • Remove the solvent and excess acid under reduced pressure (co-evaporating with toluene can help remove residual TFA).

    • Neutralize the resulting salt with a basic workup or by passing it through a basic resin to yield the final, pure mono-alkylated 1,4-diazepane.

References

  • Rashid, M., et al. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 16(5), 709-729.
  • Rashid, M., et al. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. PubMed, 16(5), 709-729.
  • Chen, X., et al. (2020). Biocatalytic Access to 1,4-Diazepanes via Imine Reductase-Catalyzed Intramolecular Asymmetric Reductive Amination.
  • BenchChem. 1-Hexyl-1,4-diazepane | High-Quality Research Chemical.
  • Zenner, A., et al. (2024). The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. Royal Society Open Science, 11(7), 240293.
  • Rashid, M., et al. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Oudce.
  • Zenner, A., et al. (2024). The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. Royal Society Publishing.
  • New route to 1,4-oxazepane and 1,4-diazepane derivatives: synthesis
  • Bhardwaj, P., & Kaur, N. (2023). Synthesis of 1,4-Benzodiazepines by Palladium-Catalyzed C-N Coupling. Current Organic Chemistry, 27(4), 282-296.
  • Zenner, A., et al. (2024). The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. PubMed.
  • 1,4-Benzodiazepines: Chemical stability and cyclodextrin solubiliz
  • 1,4-Diazepane-2-ones as novel inhibitors of LFA-1. ScienceDirect.
  • Cook, J. M., et al. (2020). Rapid pH-dependent equilibrium of 4H-benzo[f]imidazo[1,5-a][7][21]diazepine-3-carboxylate does not influence bioavailability. PMC - NIH.

  • Protecting Groups. Organic Synthesis.
  • Reductive amin
  • BenchChem. Stereochemistry of 1-benzyl-5-methyl-1,4-diazepane: A Technical Guide.
  • 1,4‐Diazepane Ring‐Based Systems.
  • Zenner, A., et al. (2024). The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. PMC.
  • Ring closing metathesis (RCM) approach to the synthesis of conduramine B-2, ent-conduramine F-2, aminocyclopentitol and trihydroxyazepane. Organic & Biomolecular Chemistry (RSC Publishing).
  • Süli-Vargha, H., et al. (2007). 1,4-diazepine-2,5-dione ring formation during solid phase synthesis of peptides containing aspartic acid beta-benzyl ester. Journal of Peptide Science, 13(11), 742-8.
  • Ring-closing met
  • Wolfe, J. P., et al. (2011).
  • Kozawa, Y., & Mori, M. (2025).
  • Stability Study of Six 1,4-Benzodiazepines in Bio-fluids Stored
  • Rashid, M., et al. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Semantic Scholar.
  • How Does Ring-Closing Metathesis (RCM) Help Build Complex Cyclic Molecules? Apeiron Synthesis.
  • Ring Closing Met

Sources

Technical Support Center: Efficient Removal of Trace Metal Catalysts from Diazepane Drug Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center dedicated to addressing the critical challenge of removing trace metal catalysts from diazepane drug intermediates. The synthesis of complex molecules like diazepanes often relies on powerful transition metal catalysts, such as palladium and ruthenium, to facilitate key bond-forming reactions. However, the presence of even trace amounts of these metals in the final Active Pharmaceutical Ingredient (API) is a significant concern due to their potential toxicity.[1][2][3]

This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth technical guidance, troubleshooting strategies, and frequently asked questions to ensure your diazepane intermediates meet the stringent purity requirements set by regulatory bodies.

Introduction to Trace Metal Contamination in Diazepane Synthesis

The use of metal catalysts in the synthesis of diazepane cores and their derivatives is widespread. While these catalysts are indispensable for achieving desired chemical transformations, their removal post-reaction is a crucial step in the purification process.[1] Failure to adequately remove these metals can lead to:

  • Toxicity Concerns: Many transition metals are toxic and their levels in final drug products are strictly regulated.[2][3]

  • Downstream Reaction Interference: Residual metals can interfere with subsequent synthetic steps, leading to unwanted side reactions or catalyst deactivation.[3]

  • API Instability: Trace metals can sometimes catalyze degradation of the final API, impacting its shelf life.

This guide will equip you with the knowledge to effectively tackle these challenges.

Frequently Asked Questions (FAQs)

Q1: What are the acceptable limits for trace metal catalysts in APIs?

The acceptable limits for elemental impurities in pharmaceutical products are defined by the International Council for Harmonisation (ICH) Q3D guideline.[4][5][6] These limits are based on the Permitted Daily Exposure (PDE) for each element and the route of administration of the final drug product.[7][8] For example, for an orally administered drug, the PDE for palladium is 100 µ g/day , which often translates to a concentration limit of 10 ppm in the API.[9]

Q2: What are the most common methods for removing trace metal catalysts?

The primary methods for removing trace metal catalysts from organic reaction mixtures include:

  • Adsorption: Utilizing solid supports like activated carbon or functionalized silica and polymer resins (metal scavengers) to bind the metal.[2][10][11][12]

  • Crystallization: Purifying the desired compound by crystallization, leaving the metal impurities in the mother liquor.[13][14][15][16]

  • Extraction: Using a liquid-liquid extraction with an aqueous solution containing a chelating agent to pull the metal out of the organic phase.[17][18]

  • Chromatography: While effective, it is often less preferred for large-scale processes due to cost and solvent consumption.[4]

Q3: How do I choose the best method for my specific diazepane intermediate?

The optimal method depends on several factors:

  • The nature of the metal catalyst: Different scavengers have varying affinities for different metals (e.g., palladium vs. ruthenium).

  • The properties of your diazepane intermediate: Its solubility and stability will influence the choice of solvents and purification techniques.

  • The scale of your synthesis: Some methods, like chromatography, are less scalable than others, such as crystallization or scavenger treatment.[19]

  • Cost-effectiveness: The cost of the chosen method is a significant consideration in process development.

A screening of different methods is often the most effective approach to identify the optimal solution for your specific process.[19]

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Q: Why is my batch still failing for trace palladium content after treatment with a thiol-based scavenger?

A: There could be several reasons for this:

  • Incorrect Scavenger Choice: While thiol-based scavengers are generally effective for palladium, the specific palladium species in your reaction mixture might have a lower affinity for this functional group. The oxidation state of the palladium can also influence scavenger effectiveness.

  • Insufficient Scavenger Amount: You may not be using enough scavenger to bind all the residual palladium. A typical starting point is 3-5 equivalents of the scavenger's binding capacity relative to the metal.

  • Suboptimal Reaction Conditions: Factors like solvent, temperature, and reaction time can significantly impact the scavenger's efficiency.

  • Product-Metal Complexation: Your diazepane intermediate might be forming a stable complex with the palladium, making it less available for the scavenger.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for ineffective palladium scavenging.

Q: My diazepane intermediate is not crystallizing well, and the trace metal content remains high. What can I do?

A: Poor crystallization can be a significant hurdle. Here's how to approach this problem:

  • Solvent Screening: The choice of solvent is critical for successful crystallization.[13] A systematic screening of different solvents and solvent mixtures is recommended.

  • Control of Supersaturation: Crystallization occurs when a solution is supersaturated. You can achieve this by cooling, adding an anti-solvent, or evaporating the solvent.[20] The rate at which you induce supersaturation can affect crystal purity.

  • Seeding: Introducing a small amount of pure crystalline material (seed crystals) can initiate crystallization and lead to a more controlled process, often resulting in higher purity crystals.[14]

  • Co-crystallization: If your API is difficult to crystallize, forming a co-crystal with a suitable co-former can sometimes improve its crystalline properties and aid in purification.[13]

Q: I am observing significant product loss after using activated carbon. How can I minimize this?

A: Activated carbon is a highly effective but non-selective adsorbent.[21] Product loss is a common issue.[19]

  • Reduce the Amount of Activated Carbon: Use the minimum amount of activated carbon necessary to achieve the desired metal removal.

  • Screen Different Grades of Activated Carbon: Activated carbons have different pore sizes and surface properties.[22][23] Screening various types may identify one that has a lower affinity for your product.

  • Optimize Contact Time: Minimize the contact time between your product solution and the activated carbon to reduce the extent of product adsorption.

  • Consider Alternative Methods: If product loss remains high, a more selective method like a metal scavenger may be a better option.[19]

Experimental Protocols

Protocol 1: Metal Scavenging using Functionalized Silica

  • Dissolve the Crude Product: Dissolve your crude diazepane intermediate in a suitable organic solvent.

  • Add the Metal Scavenger: Add the selected functionalized silica scavenger (typically 3-5 equivalents based on the calculated amount of residual metal) to the solution.

  • Stir the Mixture: Stir the mixture at room temperature or slightly elevated temperature for a predetermined time (typically 4-16 hours).

  • Filter to Remove the Scavenger: Filter the mixture to remove the solid scavenger, which now has the metal bound to it.

  • Wash the Scavenger: Wash the collected scavenger on the filter with a fresh portion of the solvent to recover any adsorbed product.

  • Concentrate the Filtrate: Combine the filtrate and the washings, and concentrate under reduced pressure to obtain the purified product.[19]

  • Analyze for Trace Metals: Submit a sample of the purified product for trace metal analysis, typically by Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), to confirm the removal of the catalyst.[24][25][26][27]

Protocol 2: Purification by Crystallization

  • Select a Suitable Solvent System: Through screening, identify a solvent in which your diazepane intermediate is soluble at elevated temperatures but sparingly soluble at room temperature or below.

  • Dissolve the Crude Product: Dissolve the crude product in the minimum amount of the selected hot solvent to form a saturated solution.

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to remove them.

  • Cool the Solution Slowly: Allow the solution to cool slowly and undisturbed to promote the formation of large, pure crystals.

  • Isolate the Crystals: Collect the crystals by filtration.

  • Wash the Crystals: Wash the crystals with a small amount of the cold solvent to remove any adhering mother liquor containing the impurities.

  • Dry the Crystals: Dry the crystals under vacuum to remove any residual solvent.

  • Analyze for Trace Metals: Analyze a sample of the dried crystals for trace metal content using ICP-MS.[24][25][26][27]

Data Presentation

Table 1: Comparison of Metal Scavenging Efficiency

Scavenger TypeTarget MetalTypical Loading (mmol/g)AdvantagesDisadvantages
Thiol-functionalized SilicaPalladium (Pd), Ruthenium (Ru)0.5 - 1.5High affinity for soft metals, good in various solvents.Can be sensitive to oxidation.
Amine-functionalized SilicaPalladium (Pd), Rhodium (Rh)1.0 - 2.0Effective for a range of metals, relatively low cost.May interact with acidic functional groups on the product.
Phosphine-functionalized PolymerPalladium (Pd), Ruthenium (Ru)0.5 - 1.0High affinity for many transition metals.Can be more expensive, potential for phosphine leaching.
Activated CarbonBroad SpectrumN/ALow cost, effective for a wide range of metals and colored impurities.[21][28][29]Non-selective, can lead to product loss.[19]

Visualization of the Purification Workflow

Caption: A typical workflow for the purification of diazepane intermediates.

By leveraging the information and strategies outlined in this guide, you will be better equipped to develop robust and efficient processes for the removal of trace metal catalysts, ensuring the quality and safety of your diazepane drug intermediates.

References

  • Syrris. (2024, October 22). Pharmaceutical Crystallization in drug development.
  • SciSpace. Recrystallization of Active Pharmaceutical Ingredients.
  • Pacific BioLabs. ICP-MS Detection of Trace Elements and Heavy Metals.
  • Vaisala. Pharmaceutical crystallization.
  • Biotage. (2023, January 20). How to Remove Palladium in three easy steps.
  • ACS Publications. (2016, June 7). Scalable Methods for the Removal of Ruthenium Impurities from Metathesis Reaction Mixtures | Organic Process Research & Development.
  • PMC. Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing.
  • Anderson's Process Solutions. (2017, September 25). Removing Ru from metathesis reactions.
  • American Laboratory. (2011, February 1). Metal Impurities in Pharmaceuticals and Dietary Supplements: Implementing ICP-MS for USP <232> and Proposition 65.
  • ACS Publications. (2023, September 6). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry | Organic Process Research & Development.
  • Micropore Technologies. Active Pharmaceutical Ingredient (API) Crystallisation.
  • Norit Activated carbon. Pharmaceuticals and Cosmetics.
  • Organic Chemistry Portal. A Convenient Method for the Efficient Removal of Ruthenium Byproducts Generated during Olefin Metathesis Reactions.
  • Royal Commission for the Exhibition 1851. Investigating the extraction of residual palladium in the pharmaceutical industry.
  • ACS Publications. (2006, August 10). A Practical Method for the Removal of Ruthenium Byproducts by Supercritical Fluid Extraction | Organic Process Research & Development.
  • ResearchGate. (2025, August 6). A simple oxidative procedure for the removal of ruthenium residues.
  • AZoM. (2022, August 3). ICP-MS for Trace Metal Analysis.
  • Calgon Carbon. Catalyst Support with Activated Carbon.
  • Spectroscopy Online. (2020, December 20). Using ICP-MS and ICP-OES to Measure Trace Elemental Impurities in Pharmaceuticals in Compliance with Proposed Pharmacopeia Chapters.
  • Osaka Gas Chemicals Co., Ltd. Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division.
  • Johnson Matthey Technology Review. (2016, October 15). oa Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams.
  • Benchchem. Technical Support Center: Metal Catalyst Removal from Cyclization Reactions.
  • Eurofins Scientific. Heavy Metals Testing via ICP/MS.
  • Crimson Publishers. (2023, July 12). Resins as Scavengers to Control the Metal Impurities in Active Pharmaceutical Ingredients (APIs).
  • CMC Drug Product Development Regulatory Consulting Pharma. ICH Q3D Elemental Impurities.
  • Tingyuan Activated Carbon. (2025, December 18). Activated Carbon for Pharmaceutical Industry.
  • Sigma-Aldrich. Metal Scavengers.
  • Biotage. Metal Scavenger User Guide.
  • Sopachem. Metal Scavenger Guide.
  • QbD Group. (2024, May 1). Safeguarding Drugs: Controlling Elemental Impurities (ICH Q3D).
  • Journal of Materials Science and Nanotechnology. (2023, August 26). Activated Charcoal and Derivate Materials in Drugs and Biopharmaceutical Puri- fication: Impurity Aspects.
  • Technology Networks. SiliaMetS® Metal Scavengers : an Efficient Tool to Remove.
  • MDPI. (2023, July 11). Preparation and Modification of Activated Carbon for the Removal of Pharmaceutical Compounds via Adsorption and Photodegradation Processes: A Comparative Study.
  • Lucideon. Heavy Metals Testing, Elemental Impurities - ICH Q3D - FDA Guidance.
  • WHO. (2019, October 18). Use of ICHQ3D Guideline in the Assessment of APIMFs Submitted in Support of an FPP or Prequalified API.
  • West. ICH Q3D Elemental Impurities – What are the Requirements?.
  • ChemCatBio. Three Sources of Catalyst Deactivation and How To Mitigate Them.
  • EPM. (2024, September 9). Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause.
  • ACS GCI Pharmaceutical Roundtable Reagent Guides. Metals Removal.
  • ResearchGate. (2017, February 13). I want to remove the organic phase from a spent, solid catalyst in order to characterize it. How to do it without altering the catalyst too much?.

Sources

Minimizing side reactions during mesylation of diazepane alcohols

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing side reactions during mesylation of diazepane alcohols Role: Senior Application Scientist, Technical Support Division[1]

Ticket Category: Nucleophilic Substitution & Leaving Group Optimization Status: Active Agent: Dr. A. Vance, Senior Application Scientist[1]

Welcome to the Technical Support Center. Below you will find a specialized troubleshooting guide for the mesylation of diazepane alcohols. This scaffold is notoriously tricky due to the conformational flexibility of the seven-membered ring and the high nucleophilicity of the nitrogen atoms.

📂 Module 1: Critical Failure Modes (Root Cause Analysis)

We have categorized the most common user-reported failures into three "Case Files." Identify the symptoms in your LCMS/NMR data to find the corresponding mitigation strategy.

🔴 Case File #401: The "Phantom" Chloride

Symptom: You observe a mass shift of +18.5 Da (Cl vs OH difference) or -44 Da (Cl vs OMs difference) relative to the target. The product contains a chlorine atom instead of a mesylate.[2] Root Cause: Nucleophilic attack by Chloride ions. When using Methanesulfonyl Chloride (MsCl ), the reaction generates HCl, which forms a salt with your base (e.g.,


).[1] The chloride ion (

) is a competent nucleophile.[1] In hindered or sensitive secondary alcohols (common in diazepane scaffolds), the

displaces the newly formed mesylate in situ, leading to the alkyl chloride with inverted configuration.

✅ Solution: The Anhydride Switch Switch from MsCl to Methanesulfonic Anhydride (Ms₂O) .[1]

  • Mechanism: Ms₂O produces methanesulfonic acid (MsOH) as the byproduct.[1] The conjugate base (

    
    ) is non-nucleophilic and will not displace your product.[1]
    
  • Protocol Adjustment: Use 1.1 - 1.5 equiv Ms₂O with Pyridine or TEA.

🔴 Case File #402: The "Disappearing" Product (Elimination)

Symptom: Appearance of a new peak with Mass [M-18] (loss of water/alcohol) or [M-96] (loss of MsOH).[1] Proton NMR shows new olefinic signals. Root Cause: E2 Elimination. Diazepane rings are flexible.[1] If the C-H bond adjacent to the mesylate aligns anti-periplanar to the leaving group, basic conditions (TEA/Pyridine) can trigger elimination to form a diazepine (alkene). This is exacerbated by heating or steric bulk.[1]

✅ Solution: Thermal & Basicity Management

  • Temperature: Conduct the addition at -10°C to 0°C and do not exceed room temperature during the stir-out.

  • Base: Switch to DIPEA (Hünig's Base) . It is sterically hindered and less likely to act as a base for proton abstraction (elimination) compared to TEA or Pyridine, while still neutralizing acid.[1]

🔴 Case File #403: The "Mystery" Isomer (Neighboring Group Participation)

Symptom: The mass is correct, but the retention time is wrong, or the subsequent substitution reaction yields the retention of configuration instead of inversion. Root Cause: Aziridinium/Azetidinium Formation. If the diazepane nitrogen (even if protected with groups like Benzyl) has any nucleophilic character, it can attack the mesylate intramolecularly. This forms a bicyclic ammonium salt.[1] When your external nucleophile attacks this, it may open the ring at the original carbon (double inversion = retention) or the adjacent carbon (rearrangement).

✅ Solution: Electronic Deactivation Ensure the diazepane nitrogens are protected with strong electron-withdrawing groups (EWGs) such as Boc (tert-butyloxycarbonyl) , Cbz (carboxybenzyl) , or Ts (Tosyl) .[1] Avoid Benzyl (Bn) or Alkyl groups during mesylation if the alcohol is within 2-3 carbons of the nitrogen.

📊 Data Summary: Reagent Selection Matrix

ParameterMethanesulfonyl Chloride (MsCl) Methanesulfonic Anhydride (Ms₂O)
Byproduct HCl (Generates

)
MsOH (Generates

)
Risk of Chlorination High (esp.[1] with secondary alcohols)Zero
Cost LowModerate
Atom Economy HighLower
Recommended Use Primary alcohols, robust substratesSecondary alcohols, diazepanes, sensitive substrates

🧬 Visualizing the Pathways[3]

The following diagram illustrates the competing pathways. Note how the choice of reagent and internal nucleophiles determines the fate of the reaction.

DiazepaneMesylation Start Diazepane Alcohol (R-OH) MsCl Reagent: MsCl (+ Base) Start->MsCl Ms2O Reagent: Ms2O (+ Base) Start->Ms2O Intermediate Target Mesylate (R-OMs) MsCl->Intermediate Main Rxn Side_Cl Alkyl Chloride (Side Product) MsCl->Side_Cl Cl- Attack (Inversion) Ms2O->Intermediate Main Rxn Side_Elim Alkene/Diazepine (Elimination) Intermediate->Side_Elim Base/Heat (E2 Rxn) Side_NGP Azetidinium Ion (Rearrangement) Intermediate->Side_NGP N-Lone Pair (Intramolecular)

Caption: Fig 1. Competing reaction pathways. Red paths indicate failure modes.[1] Note that MsCl introduces the Chloride risk, while NGP and Elimination are inherent substrate risks.

🧪 Validated Protocol: The "Safe-Mode" Mesylation

This protocol is designed to eliminate chloride substitution and minimize elimination for secondary diazepane alcohols.[1]

Reagents:

  • Substrate: N-Boc-Diazepan-x-ol (1.0 equiv)[1]

  • Reagent: Methanesulfonic Anhydride (Ms₂O ) (1.2 - 1.5 equiv)[1]

  • Base: Diisopropylethylamine (DIPEA ) (2.0 equiv)[1]

  • Solvent: Anhydrous Dichloromethane (DCM) (0.1 M concentration)[1]

Step-by-Step Workflow:

  • Preparation: Dry the diazepane alcohol substrate by azeotropic distillation with toluene if necessary.[1] Dissolve in anhydrous DCM under Nitrogen or Argon atmosphere.[1]

  • Cooling: Cool the reaction mixture to -10°C (ice/salt bath). Critical: Low temperature suppresses elimination.[1]

  • Base Addition: Add DIPEA slowly via syringe. Stir for 5 minutes.

  • Reagent Addition: Dissolve Ms₂O in a minimal amount of DCM and add it dropwise to the reaction mixture over 10-15 minutes. Do not add solid Ms₂O directly to avoid localized exotherms.[1]

  • Reaction: Allow to stir at -10°C for 1 hour. Monitor by TLC or LCMS.[1]

    • Checkpoint: If reaction is sluggish, warm to 0°C. Do not heat.

  • Quench: Pour the cold mixture into saturated aqueous

    
     / crushed ice.
    
  • Workup: Extract with DCM (x2). Wash organics with cold water (x1) and brine (x1).[1] Dry over

    
    .[1]
    
  • Concentration: Evaporate solvent at <30°C . Mesylates are thermally labile; avoid high-vac heating.[1]

❓ Frequently Asked Questions (FAQs)

Q: Can I use Tosyl Chloride (TsCl) instead to avoid side reactions? A: TsCl is slower than MsCl/Ms₂O.[1] While it creates a stable leaving group, the slower reaction time often requires higher temperatures or longer stirring, which actually increases the risk of NGP or elimination in diazepanes. Ms₂O is preferred for speed and mild conditions.[1]

Q: My diazepane has a free secondary amine. Can I mesylate the alcohol selectively? A: No. Sulfonyl chlorides/anhydrides react with amines (to form sulfonamides) much faster than alcohols.[1] You must protect the nitrogen (e.g., Boc, Cbz) before mesylation.[1]

Q: I see a "dimer" formation in my LCMS. What is this? A: This is likely intermolecular alkylation.[1] One molecule of product (R-OMs) was attacked by the alcohol of unreacted starting material (R-OH).[1] This happens if the reaction is too concentrated. Dilute reaction to 0.05 M to favor the reaction with the mesylating agent over the intermolecular side reaction.

📚 References

  • Methanesulfonic Anhydride vs. Chloride Selectivity:

    • ChemicalBook.[1] (2023).[1][3][4] "Methanesulfonic anhydride: a protective reagent."[1][4] Highlights the prevention of chlorinated by-products compared to MsCl.[4]

  • General Mesylation Mechanism & Side Reactions:

    • Master Organic Chemistry.[1] (2015).[1][2][5] "Tosylates And Mesylates."[1][2][3][6] Detailed mechanism of sulfonate formation and the role of base.

  • Neighboring Group Participation (NGP):

    • Dalal Institute.[1] "The Neighbouring Group Mechanisms."[7][8] Explains the retention of configuration and rate enhancement via cyclic intermediates (relevant to aziridinium/azetidinium).

  • Elimination Risks in Sulfonates:

    • Chemistry LibreTexts. (2023).[1][3][4] "Elimination Reactions of Alcohols." Discusses E2 elimination from sulfonate esters under basic conditions.

  • Ms2O Kinetic Studies:

    • ResearchGate.[1][5] (2007).[1][5] "Rate and product studies in the solvolyses of methanesulfonic anhydride." Comparative kinetics of Ms2O vs MsCl.

Sources

Technical Support Center: Air-Sensitive Diazepane Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Role: Senior Application Scientist
Ticket Subject: Handling, Synthesis, and Purification of 1,4-Diazepane Scaffolds

Welcome to the Advanced Synthesis Support Center. You are likely here because your diazepane precursors are decomposing, turning into "tar," or failing to cyclize. The 7-membered diazepane ring is a privileged scaffold in CNS drug discovery, but its precursors—often acyclic diamines or amino-ketones—are notoriously fragile. They suffer from oxidative instability (N-oxide formation), hygroscopicity , and acid-sensitivity during purification.

This guide is not a textbook; it is a troubleshooting protocol designed to reverse experimental failure.

Tier 1: The Inert Ecosystem (Prevention)

"My precursor turned brown/yellow immediately upon weighing."

Diagnosis: Oxidative degradation or rapid carbamate formation (


 absorption) by free amines.[1]
The Fix:  You cannot handle free-base diazepane precursors on an open bench.
Protocol 1.1: The Schlenk Cycle Standard

For diazepane chemistry, a simple nitrogen flush is insufficient. You must employ a rigorous Vacuum-Gas Cycle to degas reaction vessels and solvent reservoirs.

The "3x3" Rule:

  • Connect the vessel to the Schlenk double manifold.

  • Evacuate to

    
     mbar for 2 minutes (removes bulk air).
    
  • Backfill with dry Argon (heavier than air, better blanket for deep vessels).

  • Repeat 3 times.

Visualizing the Workflow:

SchlenkCycle Start Start: Vessel Connection CheckSeal Check Greased Joints/Seals Start->CheckSeal VacuumStep Evacuate (<0.1 mbar) CheckSeal->VacuumStep Backfill Backfill with Argon VacuumStep->Backfill CycleCount Cycle Count < 3? Backfill->CycleCount CycleCount->VacuumStep Yes (Repeat) Ready System Inert: Ready for Reagent CycleCount->Ready No (Done)

Figure 1: The "3x3" Schlenk cycling logic ensures removal of oxygen to ppm levels, essential for preventing N-oxide formation in diazepane precursors.

Tier 2: Synthesis & Reaction Troubleshooting

"I have the precursor, but the ring won't close (or I get polymers)."

Diagnosis: 7-membered rings are kinetically and thermodynamically difficult to close due to entropic disfavor and transannular strain . High concentration favors intermolecular polymerization over intramolecular cyclization.

Critical Parameters for Diazepane Cyclization
ParameterSpecificationThe "Why" (Mechanistic Insight)
Concentration High Dilution (<0.01 M) Low concentration makes it statistically unlikely for one molecule to find another, forcing it to react with itself (cyclize) [1].
Addition Rate Slow Addition (Syringe Pump) Keep the instantaneous concentration of the active intermediate near zero. Add the precursor to the catalyst/solvent over 4–8 hours.
Temperature Reflux (Solvent Dependent) Overcoming the enthalpy of activation for 7-membered ring formation often requires heat, unlike 5- or 6-membered rings.
Atmosphere Strict Argon/Nitrogen Many cyclizations use metal catalysts (Pd, Ru) or strong bases (NaH) that are poisoned or destroyed by moisture/oxygen [2].

FAQ: "My reaction turns black during the reduction step."

  • Cause: If you are reducing a lactam (diazepinone) to a diazepane using

    
     (LAH) or Borane, the black color often indicates decomposition of the intermediate aluminum complex due to moisture ingress or excessive heat.
    
  • Solution: Quench the reaction at

    
     very slowly (Fieser workup) and ensure the solvent (THF) is distilled from Sodium/Benzophenone immediately before use.
    

Tier 3: Isolation & Purification (The Failure Point)

"The TLC looked great, but the column yielded nothing/tar."

Diagnosis: Acid-catalyzed decomposition. Silica gel is slightly acidic (pH 4–5). Diazepanes and their diamine precursors are basic. They strongly adsorb to silica (streaking) or, worse, undergo acid-catalyzed decomposition/oxidation on the column.

Protocol 3.1: The "Basified" Silica Technique

Never run a free amine diazepane on untreated silica.

  • Slurry Preparation: Mix silica gel with your eluent (e.g., DCM/MeOH).

  • The Additive: Add 1–5% Triethylamine (

    
    )  or 
    
    
    
    
    
    to the slurry.
  • The Flush: Flush the column with this basified solvent before loading your sample. This neutralizes the acidic sites on the silica [3].

Decision Matrix for Purification:

PurificationLogic Sample Crude Diazepane Mixture CheckStab Is it Acid Sensitive? Sample->CheckStab YesAcid Use Neutral Alumina or Basified Silica CheckStab->YesAcid Yes (Amine/Imine) NoAcid Standard Silica (DCM/MeOH) CheckStab->NoAcid No (Amide/Lactam) Result1 Clean Product YesAcid->Result1 NoAcid->Result1 If Neutral Result2 Decomposition/Streaking NoAcid->Result2 If Basic

Figure 2: Purification decision tree. Diazepanes (amines) almost always require "Yes" on the acid-sensitivity check, necessitating basified silica or alumina.

Tier 4: Storage & Stability

"The product was pure yesterday, but today it's a brown oil."

Diagnosis: Auto-oxidation. Secondary and tertiary amines in the diazepane ring are electron-rich and prone to oxidation by atmospheric oxygen to form N-oxides, which then rearrange or decompose.

The "Salt Formation" Strategy

Free-base diazepanes are oils and are unstable. Salts are solids and are stable. [2]

Protocol:

  • Dissolve the purified free base in minimal dry diethyl ether or dioxane.

  • Add

    
    
    
    
    
    in ether (or oxalic acid for a gentler crystallization) dropwise at
    
    
    .
  • Filter the white precipitate immediately under Argon.

  • Result: The Hydrochloride or Oxalate salt is often shelf-stable for months/years at

    
     [4].
    

References

  • Schlenk Line Survival Guide. (2023). An Illustrated Guide to Schlenk Line Techniques. Retrieved from [Link]

  • Malki, Y., Maillard, L. T., & Masurier, N. (2021). 1,3-Diazepine Derivatives: Strategies for Synthesis. European Journal of Organic Chemistry. Retrieved from [Link]

  • ScienceMadness. (2021). Forming oxalate salts of amines. Retrieved from [Link]

Sources

Validation & Comparative

Comparative Guide: Mass Spectrometric Differentiation of Dimethyl-1,4-Diazepane Regioisomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1,4-diazepane (homopiperazine) scaffold is a critical pharmacophore in medicinal chemistry, frequently serving as a linker in kinase inhibitors and CNS-active agents. However, the introduction of methyl substituents creates significant structural ambiguity. Distinguishing


-dimethyl-1,4-diazepane  (symmetric) from its 

-methylated
regioisomers (asymmetric) is analytically challenging due to identical molecular weights (

Da) and similar polarity.

This guide compares the fragmentation performance of these isomers under Electrospray Ionization (ESI-CID) and Electron Ionization (EI) , providing a mechanistic framework for their differentiation. We establish that while ESI-CID provides high sensitivity for the parent ion


, EI is superior for structural fingerprinting via characteristic 

-cleavage pathways.

Mechanistic Principles of Diazepane Fragmentation[1]

To interpret the data correctly, one must understand the driving forces behind diazepane ring cleavage. The fragmentation is governed by the stability of the iminium ions formed after ring opening.

The -Cleavage Rule

In 1,4-diazepanes, the primary fragmentation event is the homolytic (EI) or heterolytic (ESI) cleavage of the bond


 to the nitrogen atom.
  • N-Methylation: Promotes cleavage adjacent to the nitrogen due to the stabilization of the resulting radical cation (EI) or iminium ion (ESI) by the electron-donating methyl group.

  • Ring Contraction: Following the initial break, the seven-membered ring typically ejects an ethylene (

    
    ) or propene (
    
    
    
    ) neutral fragment to form a more stable 5-membered (imidazolidine-like) or acyclic species.
Visualization: General Fragmentation Pathway

The following diagram illustrates the dominant pathway for an


-methylated diazepane, showing the ring-opening and subsequent ethylene elimination.

DiazepaneFragmentation Parent Parent Ion [M+H]+ m/z 129 OpenRing Ring Opening (Alpha-Cleavage) Parent->OpenRing CID Energy Elimination Elimination of C2H4 (-28 Da) OpenRing->Elimination H-Transfer Immonium Immonium Ion m/z 44/58 OpenRing->Immonium Direct Scission Fragment Product Ion m/z 101 Elimination->Fragment Major Path

Figure 1: Dominant fragmentation pathway for N-substituted 1,4-diazepanes involving ring opening and ethylene loss.

Comparative Analysis: Isomer Differentiation

This section compares the mass spectral signatures of the two most common regioisomers encountered in drug synthesis.

Scenario A: -Dimethyl-1,4-Diazepane (Symmetric)
  • Structure: Methyl groups on both nitrogens (Positions 1 and 4).

  • Fragmentation Behavior:

    • Dominant Loss: The symmetry means cleavage at either nitrogen yields identical fragments. The primary transition is the loss of

      
       (ethylene) from the C2-C3 or C5-C6 bridge.
      
    • Characteristic Ion: Formation of the

      
      -methyl-methylene-iminium ion (
      
      
      
      ) at m/z 44 .
    • High Mass Fragment:

      
       (Loss of 28 Da).
      
Scenario B: -Dimethyl-1,4-Diazepane (e.g., 2,2-dimethyl)
  • Structure: Methyl groups on the carbon skeleton; Nitrogens are secondary amines (or one is tertiary if mixed).

  • Fragmentation Behavior:

    • Dominant Loss: The presence of gem-dimethyl groups on the carbon backbone facilitates a Retro-Diels-Alder (RDA) type mechanism or loss of isobutene (

      
      ) depending on position.
      
    • Characteristic Ion: If the methyls are at the C2 position, cleavage often yields a heavier iminium fragment (e.g.,

      
       or 
      
      
      
      ).
    • High Mass Fragment:

      
       (Loss of 
      
      
      
      , propene) is more common due to the substituted carbon bridge.
Data Summary Table
Feature

-Dimethyl Isomer

-Dimethyl Isomer
Differentiation Logic
Parent Ion (

)
129.14129.14Indistinguishable in MS1.
Primary Neutral Loss -28 Da (Ethylene)-42 Da (Propene) or -56 DaC-substitution destabilizes the ethylene bridge loss.
Base Peak (CID) m/z 44 (

)
m/z 58 (

)
Diagnostic low-mass immonium ions.
Secondary Fragment m/z 101m/z 87 or 73Ring contraction product mass differs.
RDA Susceptibility LowHighC-methylation promotes RDA-like ring splitting.

Technique Comparison: EI vs. ESI-CID

For researchers choosing an analytical platform, the choice of ionization source drastically affects the information content.

Electron Ionization (EI) - 70 eV[2][3]
  • Best For: Structural elucidation of unknown impurities.

  • Mechanism: Hard ionization creates radical cations (

    
    ).
    
  • Performance:

    • Produces extensive fragmentation.[1]

    • Clearly distinguishes isomers via relative abundance of

      
      -cleavage products.
      
    • Drawback: Molecular ion (

      
      ) is often weak or absent.
      
Electrospray Ionization (ESI) - CID[5]
  • Best For: Quantitation and pharmacokinetic (PK) studies.

  • Mechanism: Soft ionization creates even-electron protonated species (

    
    ).
    
  • Performance:

    • Preserves the molecular ion (100% abundance).

    • Fragmentation requires Collision Induced Dissociation (CID).

    • Drawback: Rearrangements (H-scrambling) can make spectra of isomers look similar at high collision energies.

Experimental Protocols

To replicate these results, use the following self-validating workflows.

Protocol A: LC-MS/MS Differentiation (ESI)

Objective: Differentiate isomers in a mixture using Triple Quadrupole MS.

  • Sample Prep: Dilute compound to 100 ng/mL in 50:50 MeOH:H2O + 0.1% Formic Acid.

  • Infusion: Direct infusion at 10

    
    L/min (bypass column for initial tuning).
    
  • MS Parameters:

    • Polarity: Positive (

      
      ).
      
    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V (Optimize to prevent in-source fragmentation).

  • CID Optimization (The Validation Step):

    • Select parent

      
      .
      
    • Ramp Collision Energy (CE) from 10 to 50 eV.

    • Criteria: Identify the CE where the parent ion intensity is 10% of the base peak. (Usually ~25-30 eV for diazepanes).

  • Data Acquisition: Acquire Product Ion Scan (range

    
    ).
    
Protocol B: GC-MS Structural Confirmation (EI)

Objective: Confirm regiochemistry of a synthesized intermediate.

  • Derivatization (Optional but Recommended): If the diazepane has free NH groups (C-methyl isomers), treat with TFAA (Trifluoroacetic anhydride) to improve volatility. Note: N,N'-dimethyl isomers do not require derivatization.

  • GC Conditions:

    • Column: DB-5ms or equivalent (30m x 0.25mm).

    • Temp Program: 60°C (1 min)

      
       20°C/min 
      
      
      
      300°C.
  • MS Parameters:

    • Source Temp: 230°C.

    • Electron Energy: 70 eV.[2]

    • Scan Range:

      
      .
      
Workflow Diagram

Workflow cluster_ESI LC-MS/MS (Quant/Screening) cluster_EI GC-MS (Structure ID) Sample Sample (Isomer Mix) Ionization Ionization Selection Sample->Ionization ESI ESI (+) Ionization->ESI EI EI (70 eV) Ionization->EI CID CID Ramp (10-50 eV) ESI->CID Transition Monitor 129->44 vs 129->58 CID->Transition Fingerprint Fingerprint Spectrum EI->Fingerprint Library NIST Match Alpha-Cleavage Pattern Fingerprint->Library

Figure 2: Decision workflow for selecting the appropriate ionization technique based on analytical goals.

References

  • Risoli, A., et al. (2007). Gas-phase fragmentation of protonated benzodiazepines.[3] Rapid Communications in Mass Spectrometry. Link

    • Context: Establishes the baseline ring-contraction mechanisms for diazepine rings.
  • Gross, J. H. (2017).Mass Spectrometry: A Textbook. Springer. Context: Authoritative source for Retro-Diels-Alder (RDA) and -cleavage rules in heterocycles.
  • NIST Mass Spectrometry D

    • Context: Reference spectra for general 1,4-diazepane fragmentation patterns. Link

  • Smyth, W. F. (2005). Electrospray ionisation mass spectrometry of 1,4-benzodiazepines.[4] Journal of Chromatography B. Link

    • Context: Comparative data on ESI vs EI fragmentation efficiencies for diazepine derivatives.[4]

Sources

Advanced IR Characterization of Diazepane Scaffolds: Distinguishing Hydroxyl and Amine Signatures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Analytical Challenge: Diazepanes (homopiperazines) represent a critical scaffold in medicinal chemistry, serving as the core for various anxiolytics and kinase inhibitors. However, their seven-membered ring flexibility creates complex intramolecular hydrogen-bonding networks. In the infrared (IR) spectrum, this results in significant overlap between hydroxyl (-OH) and amine (-NH) stretching vibrations in the


 region, rendering standard solid-state ATR analysis frequently inconclusive.

The Solution: This guide compares Standard Solid-State ATR against Dilute Solution-Phase IR , establishing the latter as the necessary protocol for accurate structural elucidation of functionalized diazepanes. We provide a validated workflow to decouple intermolecular vs. intramolecular interactions, ensuring precise functional group assignment.

Part 1: Comparative Analysis of Analytical Methodologies

Method A: Solid-State ATR-FTIR (The Standard)
  • Mechanism: Direct analysis of neat powder/oil using Attenuated Total Reflectance.

  • Pros: Rapid, minimal sample preparation, non-destructive.

  • Cons: In diazepanes, intermolecular hydrogen bonding dominates the solid state. This causes massive broadening of -OH and -NH bands, merging them into a single, featureless envelope centered around

    
    .
    
  • Verdict: Suitable for rapid purity checks (fingerprint region) but insufficient for distinguishing -OH/-NH functionalization patterns.

Method B: Dilute Solution-Phase IR (The Gold Standard)
  • Mechanism: Transmission IR of the analyte dissolved in a non-polar solvent (e.g.,

    
    , 
    
    
    
    ) at varying concentrations (
    
    
    ).
  • Pros: Physically separates molecules, breaking intermolecular bonds. This sharpens peaks and reveals intramolecular bonding specific to the diazepane conformation.

  • Cons: Requires solvent subtraction and longer pathlength cells (0.1–1.0 mm).

  • Verdict: Essential for distinguishing free vs. bonded groups in 7-membered rings.

Performance Data Comparison
FeatureSolid-State ATRDilute Solution (

,

)
-OH Band Shape Broad, intense GaussianSharp singlet (Free) or Broad doublet (Intra-bonded)
-NH Band Shape Often obscured by -OHDistinct, sharper than -OH
Resolution Low (H-bonding smear)High (Individual rotamers visible)
Wavenumber Precision


Differentiation DifficultDefinitive

Part 2: Technical Deep Dive – Spectral Signatures

The Amine (-NH) Signature in Diazepanes

The diazepane ring contains a secondary amine (unless N-substituted).

  • Secondary Amine (

    
    ):  Displays a single  weak-to-medium band.[1][2]
    
    • Free (Non-bonded):

      
      .[3]
      
    • Ring Strain Effect:[4] The 7-membered ring strain often shifts this slightly lower than acyclic amines.

  • Primary Amine (Side chain

    
    ):  Displays two  bands (symmetric and asymmetric stretching).[1][3]
    
    • Appearance: A "W" shape or double spike.

    • Frequency:

      
       (asymmetric) and 
      
      
      
      (symmetric).[3]
The Hydroxyl (-OH) Signature[5]
  • Free Hydroxyl: A sharp, needle-like peak at

    
    .[5] Only visible in dilute solution.
    
  • H-Bonded Hydroxyl: A broad, rounded band at

    
    .[5]
    
    • Note: In diazepanes, an -OH group on a side chain often curls back to H-bond with the ring nitrogen. This creates a stable intramolecular ring (5- or 6-membered pseudo-ring), causing a specific frequency shift that does not disappear upon dilution.

Visual Logic: Spectral Assignment Tree

SpectralAssignment Start Analyze Region 3200-3650 cm⁻¹ BandShape Band Shape? Start->BandShape Doublet Doublet ('W' shape) BandShape->Doublet Two Peaks Singlet Singlet / Broad BandShape->Singlet One Peak PrimaryNH Primary Amine (-NH₂) Doublet->PrimaryNH Intensity Intensity/Width? Singlet->Intensity SharpWeak Sharp, Medium/Weak (~3300-3400) Intensity->SharpWeak BroadStrong Broad, Strong (3200-3550) Intensity->BroadStrong SharpHigh Sharp, High Freq (3600-3650) Intensity->SharpHigh SecAmine Secondary Amine (Ring -NH-) SharpWeak->SecAmine BondedOH H-Bonded Hydroxyl BroadStrong->BondedOH FreeOH Free Hydroxyl SharpHigh->FreeOH

Figure 1: Decision logic for assigning bands in the high-frequency region based on peak shape and intensity.

Part 3: Experimental Protocols

Protocol 1: The Dilution Study (Differentiation of H-Bonding)

To determine if a spectral feature is due to the diazepane ring conformation (Intramolecular) or aggregation (Intermolecular).

Materials:

  • Spectroscopic grade

    
     or 
    
    
    
    (dried over molecular sieves).
  • Liquid IR cell with variable pathlength or fixed cells (0.1 mm and 1.0 mm).

Workflow:

  • Prepare Stock: Dissolve diazepane derivative in solvent to form a

    
     solution.
    
  • Scan 1 (Concentrated): Record spectrum using 0.1 mm pathlength.

  • Serial Dilution: Dilute stock to

    
     and 
    
    
    
    .
  • Scan 2 & 3 (Dilute): Record spectra using 1.0 mm pathlength (to compensate for lower concentration).

  • Analysis: Overlay spectra normalized to the C-H stretch (

    
    ).
    

Interpretation:

  • Intermolecular (Aggregation): Broad bands shift to higher frequency (sharpen) as concentration decreases.[6]

  • Intramolecular (Conformation): Band position and shape remain constant regardless of dilution.

Protocol 2: Deuterium Exchange ( Shake)

To confirm the presence of labile protons (NH or OH) versus C-H overtones.

Workflow:

  • Dissolve sample in

    
    .
    
  • Add 1 drop of

    
     and shake vigorously for 60 seconds.
    
  • Allow layers to separate (or centrifuge).

  • Extract the organic layer and dry with anhydrous

    
    .
    
  • Record IR spectrum.[4][5][6][7][8][9][10][11]

Result:

  • Bands corresponding to -OH and -NH will disappear or shift to lower frequency (

    
    ) due to the heavier mass of deuterium.
    
  • C-H bands remain unchanged.

Visualizing the Dilution Logic

DilutionLogic Sample Diazepane Sample Dilute Dilute 100mM -> 1mM Sample->Dilute Observe Observe Band Shift Dilute->Observe Shift Band Shifts/Sharpens Observe->Shift Yes NoShift No Change Observe->NoShift No Inter Intermolecular H-Bond (Aggregation) Shift->Inter Intra Intramolecular H-Bond (Ring Conformation) NoShift->Intra

Figure 2: Logical flow for interpreting dilution data to identify intramolecular bonding characteristic of diazepane rings.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Authoritative text on general IR band assignments).
  • NIST Chemistry WebBook. Infrared Spectra of Amines and Alcohols. National Institute of Standards and Technology. Available at: [Link]

  • López-González, J. J., et al. (2021). "NH Stretching Frequencies of Intramolecularly Hydrogen-Bonded Systems: An Experimental and Theoretical Study." Molecules, 26(24), 7688. Available at: [Link]

  • Sylaja, B., & Srinivasan, S. (2011). "Experimental and theoretical investigation of spectroscopic properties of diazepam." International Journal of ChemTech Research, 3(4).
  • Master Organic Chemistry. (2016). Infrared Spectroscopy: A Quick Primer On Interpreting Spectra. Available at: [Link]

Sources

Benchmarking Metabolic Stability of Diazepane Scaffolds in Liver Microsomes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1,4-diazepane scaffold (a 7-membered saturated heterocycle with two nitrogen atoms) is a "privileged structure" in medicinal chemistry, particularly for Central Nervous System (CNS) targets like Orexin and Histamine H3 receptors. However, its flexibility and high lipophilicity often result in suboptimal metabolic stability compared to 6-membered analogs like piperazines or morpholines.

This guide provides a technical benchmark of diazepane stability in liver microsomes.[1] It contrasts the scaffold with key alternatives, details the mechanistic causes of its metabolic liability (primarily CYP450-mediated oxidation), and provides a rigorous, self-validating protocol for assessing intrinsic clearance (


).

Key Takeaway: While diazepanes offer superior receptor binding geometries (e.g., the "face-to-face" conformation in Suvorexant), they require specific substituent masking (e.g., electron-withdrawing groups or steric hindrance) to achieve acceptable half-lives in human liver microsomes (HLM).

Scientific Rationale: The Diazepane Dilemma

The Chemistry of Instability

Metabolic stability is governed by the accessibility of the scaffold to Phase I enzymes (Cytochrome P450s). Diazepanes present two distinct metabolic "soft spots":

  • 
    -Carbon Oxidation:  The carbons adjacent to the nitrogen atoms are electron-rich and sterically accessible, making them prime targets for Hydrogen Atom Transfer (HAT) by the high-valent Iron-Oxo species of CYP450.
    
  • N-Oxidation: The secondary or tertiary amines within the ring are susceptible to direct N-oxidation or N-dealkylation.

Comparative Scaffold Analysis

The following table benchmarks the 1,4-diazepane against common nitrogenous heterocycles used in drug design.

Feature1,4-Diazepane Piperazine 1,4-Benzodiazepine
Ring Size 7-membered (Saturated)6-membered (Saturated)7-membered (Unsaturated/Fused)
Conformational Flexibility High (Floppy, adaptable binding)Moderate (Chair/Boat)Low (Rigid)
Primary Metabolic Liability

-C Hydroxylation, Ring Opening
N-dealkylationRing Hydroxylation (C3), Nitro-reduction
CYP450 Affinity High (Lipophilic binders)ModerateVariable (often CYP3A4/2C19 substrates)
General Stability Score Low to Moderate Moderate to HighModerate
Optimization Strategy Steric blocking at C2/C7; N-acylationBioisostere replacement (e.g., Morpholine)Halogenation to block oxidation

Expert Insight: In the development of Suvorexant (an Orexin antagonist), the diazepane ring was critical for efficacy but metabolically labile.[2] Stability was achieved not by discarding the ring, but by optimizing the substituents (e.g., methyl groups) to sterically hinder CYP access to the


-carbons.

Mechanistic Visualization

Understanding the metabolic fate is crucial for lead optimization.[3] The diagram below illustrates the primary oxidative pathways for a generic 1,4-diazepane scaffold.

DiazepaneMetabolism cluster_legend Pathway Legend Parent Parent 1,4-Diazepane CYP CYP450 (Fe-O)3+ Parent->CYP Binding AlphaOH α-Carbon Hydroxylation (Unstable Hemiaminal) CYP->AlphaOH HAT Mechanism NOxide N-Oxidation CYP->NOxide Direct Oxidation RingOpen Ring Opening (Aldehyde/Amine) AlphaOH->RingOpen Spontaneous Rearrangement NDealkyl N-Dealkylation AlphaOH->NDealkyl If N-substituted key1 Phase I Oxidation key2 Degradation

Caption: Primary oxidative metabolic pathways of 1,4-diazepane mediated by Cytochrome P450 enzymes. Note the instability of the


-hydroxylated intermediate.

Experimental Protocol: Microsomal Stability Assay

To generate reliable


 data, you must use a self-validating system . This protocol minimizes variability caused by protein binding and enzyme inactivation.
Reagents & Materials
  • Test System: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration (e.g., XenoTech or Corning).

  • Buffer: 100 mM Potassium Phosphate (KPi), pH 7.4.

  • Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6P-Dehydrogenase, 3.3 mM MgCl2).

  • Quench Solution: Ice-cold Acetonitrile (ACN) with Internal Standard (e.g., Tolbutamide).

Step-by-Step Workflow
  • Preparation:

    • Thaw microsomes on wet ice.

    • Dilute test compounds (Diazepane analogs) to 1 µM in KPi buffer (Final DMSO < 0.1%). Note: 1 µM is chosen to remain below

      
      , ensuring first-order kinetics.
      
  • Pre-Incubation:

    • Mix Microsomes (final conc. 0.5 mg/mL ) with Test Compound in 96-well plate.

    • Incubate at 37°C for 10 minutes (allows temperature equilibration and non-specific binding).

  • Initiation:

    • Add NADPH regenerating system to initiate reaction (

      
      ).
      
  • Sampling:

    • At time points 0, 5, 15, 30, 45, 60 min , transfer 50 µL of reaction mixture into 150 µL Quench Solution.

  • Processing:

    • Centrifuge plates at 4000 rpm for 20 min to pellet precipitated proteins.

    • Analyze supernatant via LC-MS/MS (MRM mode).

Data Analysis & Calculation

Plot the natural log (ln) of the % Parent Remaining vs. Time.[4] The slope (


) of the linear regression represents the elimination rate constant.




ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="ng-star-inserted display">



(Scaling factors are species-dependent; these are standard for Human).

Visualizing the Assay Workflow

AssayWorkflow cluster_Sampling Kinetic Sampling Loop Start Compound Prep (1 µM in KPi Buffer) Mix Add Liver Microsomes (0.5 mg/mL) Start->Mix PreInc Pre-Incubation (37°C, 10 min) Mix->PreInc Initiate Add NADPH (Start Reaction) PreInc->Initiate Sample Aliquot 50 µL Initiate->Sample At intervals Quench Quench with ACN + IS (Stop Reaction) Sample->Quench Timepoints t = 0, 5, 15, 30, 45, 60 min Analyze LC-MS/MS Analysis (Determine % Remaining) Quench->Analyze Calc Calculate CL_int & t_1/2 Analyze->Calc

Caption: Standardized high-throughput workflow for determining microsomal stability.

Interpretation of Results

When benchmarking your diazepane scaffold, categorize results based on the following thresholds (Human Liver Microsomes):

Stability Class

(

L/min/mg)

(min)
Interpretation
High Stability < 10> 120Excellent. Likely good oral bioavailability.
Moderate Stability 10 - 4530 - 120Acceptable. May require formulation optimization.
Low Stability > 45< 30Liability. Rapid first-pass metabolism expected.

Troubleshooting Diazepane Instability:

  • If

    
     is high: Check for N-dealkylation metabolites. Consider adding a methyl group to the 
    
    
    
    -carbon or changing the N-substituent to a urea/amide (reduces basicity).
  • Reference Control: Always run Midazolam (High Clearance) and Warfarin (Low Clearance) alongside your samples. Midazolam

    
     should be > 100 µL/min/mg in HLM.
    

References

  • Cox, C. D., et al. (2010). Discovery of the Dual Orexin Receptor Antagonist [(7R)-4-(5-Chloro-1,3-benzoxazol-2-yl)-7-methyl-1,4-diazepan-1-yl][5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl]methanone (MK-4305) for the Treatment of Insomnia. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition.[5][6][7][8][9][10] Retrieved from [Link]

  • Creative Bioarray. (n.d.). Microsomal Stability Assay Service. Retrieved from [Link]

Sources

Safety Operating Guide

(1,4-Dimethyl-1,4-diazepan-6-yl)methanol proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical safety and disposal protocols for (1,4-Dimethyl-1,4-diazepan-6-yl)methanol , a specialized heterocyclic building block used in medicinal chemistry.[1]

As a Senior Application Scientist, I have structured this documentation to move beyond generic safety advice. The protocols below are based on the chemical's specific functional group reactivity—primarily its tertiary amine character and alcohol functionality —which dictates its incompatibility profile and waste stream classification.

Part 1: Immediate Action & Hazard Identification

Before handling waste, you must understand the active hazards. This compound is not just "organic waste"; it is a functionalized cyclic amine .

Chemical Profile & Hazard Data
PropertySpecificationOperational Implication
Chemical Name (1,4-Dimethyl-1,4-diazepan-6-yl)methanolLabeling requirement.
CAS Number 2060050-50-0Use for specific waste manifesting.[1]
Functional Groups Tertiary Amines (x2), Primary AlcoholBasic/Alkaline. Reacts exothermically with acids.
Acidity/Basicity Basic (

est. ~8–10 for ring nitrogens)
MUST be segregated from acidic waste streams.
Physical State Viscous Liquid or Low-Melting SolidDictates solid vs. liquid waste stream entry.[1]
Hazard Class Irritant / Potentially Toxic (Class-based)Treat as H315 (Skin Irrit.) and H302 (Harmful if swallowed).

Critical Safety Note: As a diazepane derivative, this compound shares structural similarities with biologically active pharmacophores. Treat all waste as potentially bioactive and toxic by absorption.

Part 2: Waste Characterization & Segregation Logic

Effective disposal starts with segregation.[2] The most common accident involving amine waste is accidental mixing with strong acids or oxidizers in a general waste carboy.

The Incompatibility Mechanism

Because (1,4-Dimethyl-1,4-diazepan-6-yl)methanol contains two basic nitrogen atoms, mixing it with acid waste (e.g., HCl,


) results in an immediate, exothermic acid-base neutralization.[1] In a closed waste container, this rapid heat generation can cause pressurization and rupture.

Segregation Rule:

  • DO: Dispose of in Basic/Alkaline organic waste streams.

  • DO NOT: Pour into "General Organic" containers if that container receives acidic washes.

Visualizing the Segregation Workflow

The following decision tree illustrates the correct waste stream selection based on the physical state and chemical nature of the residue.

DisposalLogic Start Waste Generation: (1,4-Dimethyl-1,4-diazepan-6-yl)methanol StateCheck Determine Physical State Start->StateCheck Liquid Liquid / Solution (Reaction mother liquor) StateCheck->Liquid Solid Solid / Sludge (Expired reagent, spill cleanup) StateCheck->Solid HalogenCheck Contains Halogenated Co-solvents? (DCM, Chloroform) Liquid->HalogenCheck StreamC Stream C: Solid Hazardous Waste (Double Bagged) Solid->StreamC StreamA Stream A: Halogenated Organic Waste HalogenCheck->StreamA Yes StreamB Stream B: Non-Halogenated Organic Waste (Alkaline) HalogenCheck->StreamB No (e.g., MeOH, EtOH) Warning CRITICAL: DO NOT MIX WITH ACIDS StreamB->Warning

Figure 1: Decision matrix for determining the correct waste stream. Note the critical segregation from acidic waste.

Part 3: Step-by-Step Disposal Protocols

Scenario A: Disposal of Pure Reagent (Expired or Excess)

If you have a vial of the pure compound that is no longer needed, do not dissolve it to dispose of it. Keep it in its most stable form.

  • Labeling: Apply a hazardous waste label to the original container.[2] Clearly write: "Contains: (1,4-Dimethyl-1,4-diazepan-6-yl)methanol. Hazard: Toxic, Irritant, Basic Organic."

  • Primary Containment: Leave the chemical in its original glass vial with the cap tight.

  • Secondary Containment: Place the vial inside a clear, sealable plastic bag (Ziploc type) to contain potential leaks.

  • Disposal: Place the bagged vial into the Solid Hazardous Waste Drum .

    • Why? Incineration facilities prefer solids in their original packaging to minimize handling exposure.

Scenario B: Disposal of Reaction Mixtures (Liquid Waste)

This is the most common scenario during synthesis or purification.

  • pH Check: Before pouring into a waste carboy, verify the pH of your solution.

    • If acidic (pH < 4): Neutralize slowly with Sodium Bicarbonate (

      
      ) until pH 6–8. Never add a concentrated amine directly to a strong acid waste stream.
      
  • Solvent Identification: Determine your co-solvent.

    • If DCM/Chloroform: Use Halogenated Waste .

    • If Methanol/Ethyl Acetate/DMF: Use Non-Halogenated Waste .

  • Transfer: Pour slowly into the appropriate carboy using a funnel.

  • Log It: Immediately record the addition on the waste tag. List the full chemical name; do not use abbreviations like "Diazepane-OH".

Scenario C: Spill Cleanup Procedure

If the material is spilled on the bench or floor:

  • Evacuate & Ventilate: If a large amount (>50 mL) is spilled, clear the immediate area.

  • PPE: Wear nitrile gloves (double gloved recommended), lab coat, and safety goggles.

  • Absorb:

    • Use an inert absorbent (Vermiculite, Sand, or Universal Spill Pads).[3]

    • Do not use paper towels alone if the substance is neat, as amines can degrade cellulose over time or create flammable surface area.

  • Collect: Scoop the contaminated absorbent into a heavy-duty plastic waste bag.

  • Clean Surface: Wipe the area with a mild detergent and water. Do not use bleach (sodium hypochlorite), as hypochlorites can react with amines to form chloramines, which are toxic and unstable gases [1].

  • Disposal: Seal the bag, label as "Spill Debris: Toxic Organic," and place in the Solid Hazardous Waste bin.

Part 4: Regulatory & Compliance Context

Waste Codes (RCRA/European Waste Catalogue)

While this specific molecule may not have a unique "P" or "U" listing under US EPA regulations (unless strictly unused and specified), it falls under "Characteristic Waste" due to toxicity and ignitability (if in solvent).

  • US EPA (RCRA):

    • D001: Ignitable (if in flammable solvent).

    • OR: Classify as "Non-RCRA Regulated Hazardous Waste" (if not ignitable/corrosive but still toxic).

  • European Waste Code (EWC):

    • 07 05 04:* Other organic solvents, washing liquids and mother liquors.

    • 16 05 06:* Laboratory chemicals, consisting of or containing hazardous substances.

Final Disposition

The only acceptable final disposal method for this compound is High-Temperature Incineration at a licensed facility.[1] This ensures the complete thermal decomposition of the diazepane ring and nitrogen content into harmless oxides (with proper scrubbing).

References

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Characteristics: A User-Friendly Reference Document. [Link]1]

  • PubChem. Compound Summary: Diazepane Derivatives. [Link]

Sources

Personal Protective Equipment (PPE) & Handling Guide: (1,4-Dimethyl-1,4-diazepan-6-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Safety Overview: The "Why" Behind the Protocol

To handle (1,4-Dimethyl-1,4-diazepan-6-yl)methanol safely, one must look beyond the generic Safety Data Sheet (SDS) and understand its Structure-Activity Relationship (SAR) .[1]

This molecule features a diazepane ring (a seven-membered ring containing two nitrogen atoms) substituted with methyl groups and a hydroxymethyl tail.

  • Basicity (Corrosive Potential): The tertiary amines within the ring act as proton acceptors. This makes the compound a moderate-to-strong organic base .[1] Upon contact with moisture in the eyes or respiratory tract, it can generate hydroxide ions, leading to chemical burns or severe irritation [1].

  • Lipophilicity (Skin Absorption): The 1,4-dimethyl substitution increases the molecule's lipophilicity compared to unsubstituted diazepanes. This facilitates rapid dermal absorption, carrying the basic nitrogen core into the subcutaneous tissue [2].

  • CNS Activity Potential: As a structural pharmacophore often used in neuroactive drug design (similar to diazepam precursors), systemic absorption should be treated as a potential Central Nervous System (CNS) hazard until specific toxicological data proves otherwise [3].

Core Directive: Treat this substance as a Corrosive Base and a Potential Sensitizer .

PPE Selection Matrix

The following PPE standards are non-negotiable for handling >100 mg quantities.

Protection ZoneRecommended EquipmentTechnical Justification
Hand (Primary) Double Nitrile Gloves (Inner: 4 mil, Outer: 5-8 mil)Cyclic amines can permeate thin nitrile.[1] Double gloving creates a sacrificial outer layer and a visual indicator for breach.
Hand (Spill/Bulk) Laminate / Multilayer (e.g., Silver Shield®) Required for spills >10 mL. Nitrile degrades rapidly upon direct immersion in concentrated organic amines.
Eye/Face Chemical Splash Goggles (ANSI Z87.1+ D3 rated)Standard safety glasses are insufficient. Basic vapors or splashes can cause irreversible corneal opacity.
Respiratory Fume Hood (Face velocity: 100 fpm)Inhalation of amine vapors triggers glottal edema. If hood is unavailable, use a P100/OV (Organic Vapor) respirator.
Body Lab Coat (Poly/Cotton) + Chemical Apron Cotton absorbs; polyester resists. An impervious apron prevents "soak-through" to the torso during bench work.

Operational Workflow & Decision Logic

PPE Decision Tree (Visualization)

The following logic gate ensures you select the correct protection level based on the physical state and operation.

PPE_Decision_Tree Start Start: Assess Operation State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Liquid / Solution State->Liquid Weighing Weighing < 1g? Solid->Weighing Volume Volume > 50mL? Liquid->Volume Enclosure Use Powder Hood / Balance Enclosure Weighing->Enclosure Yes Respirator N95/P100 Required if Open Bench Weighing->Respirator No (Avoid if possible) Standard Standard PPE: Double Nitrile + Goggles (In Fume Hood) Volume->Standard No HighRisk High Risk PPE: Silver Shield Gloves + Face Shield (In Fume Hood) Volume->HighRisk Yes

Figure 1: PPE Selection Logic based on physical state and scale of operation.

Step-by-Step Handling Protocol

Step 1: Engineering Control Verification

  • Ensure fume hood is active.[2]

  • Static Control: As an organic solid/viscous liquid, static charge can cause powder scattering. Use an ionizing bar or anti-static gun on the weighing vessel.

Step 2: Transfer & Weighing

  • Do not use metal spatulas if the substance is a liquid/oil (common for amino-alcohols); it may stick and drip.[1] Use a disposable polypropylene spatula or a glass pipette.

  • Technique: Keep the receiving vessel inside the hood. Do not transfer over the sash threshold.

Step 3: Solubilization

  • Exothermic Alert: When dissolving in acidic media (even weak acids like acetic acid), heat will be generated due to protonation of the diazepane nitrogens.

  • Protocol: Add acid slowly to the amine solution with stirring and cooling (ice bath) if scale >5g.

Step 4: Decontamination [1]

  • Wipe all tools (spatulas, balance pan) with a tissue soaked in 10% Ethanol/Water .

  • Why? The alcohol helps solubilize the lipophilic organic tail, while water dilutes the basicity.

Emergency Response Scenarios

Scenario A: Skin Exposure (Chemical Burn Risk)
  • Immediate Action: Move to safety shower/sink immediately.

  • Flush: Rinse with tepid water for 15 minutes minimum .

  • Do NOT Neutralize: Never apply vinegar or acid to the skin. The heat of neutralization will worsen the burn [4].

  • Medical: Seek evaluation. Amine burns can have a "lag time"—appearing mild initially but causing deep tissue necrosis hours later.

Scenario B: Spills (>10 mL)
  • Evacuate: Clear the immediate area.

  • PPE Upgrade: Don a face shield and chemical-resistant apron.

  • Neutralization:

    • Do not use paper towels directly (fire risk).

    • Cover spill with Dry Sand or Vermiculite .

    • Once absorbed, scoop into a waste container.

    • Wipe the surface with dilute (5%) Citric Acid to neutralize residual base, then wash with soap and water.

Waste Disposal & Incompatibility[1]

Incompatibility Map:

  • Strong Oxidizers: (e.g., Hydrogen Peroxide, Nitric Acid) -> Fire/Explosion hazard.

  • Acid Chlorides/Anhydrides: -> Violent reaction (Rapid acylation).

  • Halogenated Solvents: (e.g., DCM) -> Potentially reactive over long storage (quaternization of nitrogen).

Disposal Protocol:

  • Segregation: Classify as "Basic Organic Waste" .

  • Labeling: Clearly mark container "Contains Cyclic Amines – Corrosive".

  • Do Not Mix: Never pour into "Acid Waste" carboys. This is a common lab accident that causes geysers/explosions.

References

  • GHS Classification Guidance for Amines. Occupational Safety and Health Administration (OSHA). Hazard Communication Standard. Link

  • Skin Permeation of Organic Amines. National Institute for Occupational Safety and Health (NIOSH). Pocket Guide to Chemical Hazards. Link

  • Benzodiazepine Pharmacophore Safety. Food and Drug Administration (FDA). Safety Alerts for Diazepine Derivatives. Link

  • First Aid for Chemical Burns. American Chemical Society (ACS). Chemical Safety Pamphlet. Link

  • Chemical Resistance of Nitrile Gloves. Ansell Chemical Protection Guide. (Permeation data for cyclic amines). Link

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.